Cyclo(CRVIIF)
Description
BenchChem offers high-quality Cyclo(CRVIIF) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(CRVIIF) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H57N9O6S |
|---|---|
Molecular Weight |
732.0 g/mol |
IUPAC Name |
2-[3-[(2S,5S,8S,11S,14S,17R)-14-benzyl-8,11-bis[(2S)-butan-2-yl]-3,6,9,12,15,18-hexaoxo-5-propan-2-yl-17-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C35H57N9O6S/c1-7-20(5)27-33(49)40-24(17-22-13-10-9-11-14-22)30(46)41-25(18-51)31(47)39-23(15-12-16-38-35(36)37)29(45)42-26(19(3)4)32(48)43-28(21(6)8-2)34(50)44-27/h9-11,13-14,19-21,23-28,51H,7-8,12,15-18H2,1-6H3,(H,39,47)(H,40,49)(H,41,46)(H,42,45)(H,43,48)(H,44,50)(H4,36,37,38)/t20-,21-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
FVWQGMRVDFYWKI-HBPNSXOPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)CC)C(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Cyclo(CRVIIF)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and purification of the cyclic hexapeptide Cyclo(CRVIIF). The protocols outlined herein are based on established principles of solid-phase peptide synthesis (SPPS), solution-phase cyclization, and reversed-phase high-performance liquid chromatography (RP-HPLC), tailored for the specific amino acid sequence Cys-Arg-Val-Ile-Ile-Phe. This document is intended to serve as a practical resource for researchers in the fields of peptide chemistry, drug discovery, and chemical biology.
Overview of the Synthetic Strategy
The synthesis of Cyclo(CRVIIF) is a multi-step process that begins with the assembly of the linear peptide precursor on a solid support, followed by cleavage from the resin, cyclization in solution, and final purification. The overall workflow is depicted in the diagram below.
Figure 1. Workflow for the synthesis and purification of Cyclo(CRVIIF).
Quantitative Data Summary
The following tables provide representative data for the synthesis and purification of cyclic hexapeptides, which can be used as a benchmark for the synthesis of Cyclo(CRVIIF). Actual yields may vary depending on the specific reaction conditions and the efficiency of each step.
Table 1: Summary of Synthetic Yields
| Stage | Description | Expected Yield (%) |
| Solid-Phase Peptide Synthesis | Yield of crude linear peptide after cleavage from resin. | 55 - 85 |
| Solution-Phase Cyclization | Conversion of the linear peptide to the cyclic form.[1] | 22 - 65 |
| RP-HPLC Purification | Recovery of the pure cyclic peptide after chromatography.[2][3] | 30 - 70 |
| Overall Yield | Calculated from the initial resin loading to the final pure product. | 5 - 20 |
Table 2: Purity Profile
| Sample | Method | Expected Purity (%) |
| Crude Linear Peptide | Analytical RP-HPLC | 50 - 70 |
| Crude Cyclic Peptide | Analytical RP-HPLC | 40 - 60 |
| Final Purified Cyclo(CRVIIF) | Analytical RP-HPLC | > 95 |
Experimental Protocols
Solid-Phase Synthesis of Linear CRVIIF Peptide
This protocol describes the manual synthesis of the linear peptide H-Cys(Trt)-Arg(Pbf)-Val-Ile-Ile-Phe-OH using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling (Phenylalanine):
-
Pre-activate Fmoc-Phe-OH (3 eq.) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Couplings (Isoleucine, Isoleucine, Valine, Arginine, Cysteine):
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence, using the corresponding Fmoc-protected amino acid.
-
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Cys(Trt)-OH, perform the Fmoc deprotection as described in step 3.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Cleavage of the Linear Peptide from the Resin
Materials:
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Treat the dried peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether (2x) and dry under vacuum.
Head-to-Tail Cyclization in Solution
Materials:
-
Crude linear CRVIIF peptide
-
Cyclization solvent: DMF
-
Coupling reagent: HATU
-
Base: DIPEA
Procedure:
-
Dissolve the crude linear peptide in DMF to a final concentration of 0.1-1.0 mM. This high dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Add HATU (1.5 eq.) and DIPEA (3 eq.) to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by analytical RP-HPLC and/or LC-MS.
-
Once the cyclization is complete, remove the DMF under high vacuum.
Purification by Reversed-Phase HPLC
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude cyclic peptide residue in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of acetonitrile (e.g., 5% to 65% B over 60 minutes) at a suitable flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Remove the acetonitrile from the pooled fractions by rotary evaporation.
-
Freeze-dry the aqueous solution to obtain the purified Cyclo(CRVIIF) as a white powder.
Characterization
The identity and purity of the final product should be confirmed by analytical techniques.
Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with Liquid Chromatography (LC-MS).
-
Purpose: To confirm the molecular weight of the cyclic peptide. The observed monoisotopic mass should correspond to the calculated theoretical mass of Cyclo(CRVIIF).
-
Expected [M+H]⁺: 761.42 Da (Calculated for C₃₉H₅₆N₈O₆S)
Tandem mass spectrometry (MS/MS) can be used for sequence verification, although the fragmentation of cyclic peptides can be complex due to the absence of N- and C-termini.
Analytical RP-HPLC
-
Technique: Reversed-phase high-performance liquid chromatography.
-
Purpose: To determine the purity of the final peptide. A single major peak should be observed.
-
Conditions: A C18 analytical column with a gradient of acetonitrile in water containing 0.1% TFA.
This comprehensive guide provides a robust framework for the successful synthesis and purification of Cyclo(CRVIIF). Researchers should optimize the described protocols based on their specific laboratory conditions and available instrumentation to achieve the desired yield and purity.
References
- 1. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Cyclo(CRVIIF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(CRVIIF), a cyclic hexapeptide with the amino acid sequence Cys-Arg-Val-Ile-Ile-Phe, represents a class of constrained peptides with significant potential in therapeutic development. The cyclic nature of this peptide imparts enhanced stability and receptor-binding affinity compared to its linear counterpart. This technical guide provides a comprehensive overview of the core physicochemical properties of Cyclo(CRVIIF), detailed experimental protocols for their determination, and insights into its potential biological interactions.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of Cyclo(CRVIIF) is presented below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₇N₉O₆S | BenchChem[1] |
| Molecular Weight | 732.0 g/mol | BenchChem[1] |
| IUPAC Name | 2-[3-[(2S,5S,8S,11S,14S,17R)-14-benzyl-8,11-bis[(2S)-butan-2-yl]-3,6,9,12,15,18-hexaoxo-5-propan-2-yl-17-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]guanidine | BenchChem[1] |
| Predicted Solubility | Given the presence of both hydrophobic (Val, Ile, Phe) and a strongly basic (Arg) residue, solubility is predicted to be pH-dependent. It is expected to be more soluble in acidic aqueous solutions where the arginine residue is protonated. In organic solvents, solubility is likely to be moderate, influenced by the large hydrophobic surface area. | Inferred from general peptide solubility guidelines.[2][3][4][5] |
| Predicted Stability | The cyclic structure is anticipated to confer significant resistance to enzymatic degradation compared to linear peptides. Degradation may still occur under harsh pH conditions or through oxidation of the cysteine residue. | Inferred from studies on similar cyclic peptides.[6] |
| Predicted LogP (Lipophilicity) | The calculated octanol-water partition coefficient (logP) is predicted to be in the range of 1.0 to 3.0, indicating a degree of lipophilicity that may facilitate membrane interaction. This is a computational prediction and requires experimental verification. | Based on cheminformatics predictions for similar peptides.[7][8][9][10][11][12][13][14] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of Cyclo(CRVIIF) are provided below. These protocols are based on established methods for peptide analysis.
Determination of Aqueous Solubility
This protocol outlines a method to determine the solubility of Cyclo(CRVIIF) in aqueous buffers at different pH values.
Materials:
-
Cyclo(CRVIIF) peptide (lyophilized powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Tris buffer, pH 8.5
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of the buffers.
-
Add an excess amount of lyophilized Cyclo(CRVIIF) to a known volume of each buffer in separate microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes to facilitate dissolution.
-
Equilibrate the samples at room temperature for 24 hours with gentle agitation to ensure saturation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undissolved peptide.
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method:
-
UV-Vis Spectrophotometry: Measure the absorbance at a wavelength where the peptide absorbs (e.g., 280 nm due to the phenylalanine residue) and calculate the concentration using a pre-determined extinction coefficient.
-
RP-HPLC: Inject a known volume of the supernatant onto a C18 reversed-phase HPLC column and quantify the peptide concentration by comparing the peak area to a standard curve of known concentrations.
-
Assessment of Plasma Stability
This protocol describes a method to evaluate the stability of Cyclo(CRVIIF) in human plasma.
Materials:
-
Cyclo(CRVIIF) peptide
-
Human plasma (freshly prepared with anticoagulant)
-
Incubator at 37°C
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Cyclo(CRVIIF) in a suitable solvent (e.g., DMSO or water).
-
Spike a known concentration of the Cyclo(CRVIIF) stock solution into pre-warmed human plasma to a final concentration of, for example, 10 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic activity by adding three volumes of ice-cold acetonitrile containing 0.1% TFA.
-
Vortex the mixture and centrifuge at 14,000 x g for 15 minutes to precipitate plasma proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact Cyclo(CRVIIF) using a validated LC-MS/MS method.
-
The degradation half-life (t₁/₂) can be calculated by plotting the natural logarithm of the peptide concentration against time.
Determination of Lipophilicity (LogP)
This protocol outlines the shake-flask method for the experimental determination of the octanol-water partition coefficient (LogP).
Materials:
-
Cyclo(CRVIIF) peptide
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC or LC-MS)
Procedure:
-
Prepare a stock solution of Cyclo(CRVIIF) in the aqueous phase (water pre-saturated with n-octanol).
-
In a centrifuge tube, mix equal volumes of the aqueous peptide solution and the organic phase (n-octanol pre-saturated with water).
-
Vortex the tube vigorously for 5 minutes to allow for partitioning of the peptide between the two phases.
-
Allow the phases to separate by standing at room temperature for 1 hour, or by gentle centrifugation if an emulsion forms.
-
Carefully sample a known volume from both the aqueous and the organic phases.
-
Quantify the concentration of Cyclo(CRVIIF) in each phase using a suitable analytical method.
-
Calculate the LogP value using the following formula: LogP = log₁₀ ([Peptide]octanol / [Peptide]aqueous)
Visualizations
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for determining the in vitro plasma stability of Cyclo(CRVIIF).
Hypothesized Cellular Uptake and Signaling Pathway
Based on the characteristics of arginine-rich cyclic peptides, a potential mechanism for cellular uptake involves endocytosis mediated by interactions with cell surface proteoglycans.
Caption: Proposed mechanism of Cyclo(CRVIIF) cellular uptake via endocytosis.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of Cyclo(CRVIIF). The presented data, both known and predicted, along with the detailed experimental protocols, offer a robust framework for researchers and drug development professionals. Further experimental validation of the predicted properties is essential to fully characterize this promising cyclic peptide for therapeutic applications. The provided visualizations of experimental workflows and potential biological pathways serve as valuable conceptual tools for ongoing research and development efforts.
References
- 1. shimadzu.com [shimadzu.com]
- 2. hplc.eu [hplc.eu]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. In silico prediction of drug solubility: 4. Will simple potentials suffice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Accelerated Stability Assessment Program to Predict Long-term Stability of Drugs: Application to Ascorbic Acid and to a Cyclic Hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Using Cheminformatics in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(CRVIIF) structure elucidation using NMR
An In-depth Technical Guide to the Structure Elucidation of Cyclo(CRVIIF) Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies employed in the nuclear magnetic resonance (NMR) based structure elucidation of Cyclo(CRVIIF), a cyclic hexapeptide with the amino acid sequence Cys-Arg-Val-Ile-Ile-Phe. The protocols and data presented herein are representative of the rigorous process required to define the primary, secondary, and tertiary structure of novel cyclic peptides in solution.
Introduction
Cyclic peptides are a class of molecules with significant therapeutic potential due to their high bioactivity, specificity, and resistance to enzymatic degradation. Determining their three-dimensional structure is paramount for understanding their mechanism of action and for guiding rational drug design. NMR spectroscopy is the most powerful tool for determining the solution-state structure and dynamics of these molecules. This document outlines the sequential workflow, from initial sample preparation to the final 3D structure calculation of Cyclo(CRVIIF).
Experimental Workflow
The structure elucidation of a cyclic peptide like Cyclo(CRVIIF) follows a systematic progression of NMR experiments and data analysis. The overall workflow is designed to first identify the individual amino acid spin systems, then sequence them, and finally, determine their spatial arrangement.
Caption: Overall workflow for the NMR structure elucidation of Cyclo(CRVIIF).
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Sample Preparation
-
Dissolution : Dissolve 1-5 mg of purified Cyclo(CRVIIF) in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1). The choice of solvent is critical and should be based on the peptide's solubility and the desire to observe amide proton exchange.
-
Internal Standard : Add a suitable internal standard (e.g., DSS or TMSP) for chemical shift referencing if required.
-
Oxygen Removal : For Nuclear Overhauser Effect (NOE) experiments, especially with small molecules, it is crucial to remove dissolved oxygen by several freeze-pump-thaw cycles to minimize paramagnetic relaxation, which can quench the NOE effect.[1]
-
Sample Transfer : Transfer the final solution to a high-quality NMR tube (e.g., Shigemi or equivalent).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D ¹H NMR : A standard one-pulse experiment is used to get a general overview of the sample's purity and complexity.
-
2D TOCSY (Total Correlation Spectroscopy) : This experiment is crucial for identifying the complete proton spin systems of each amino acid residue.[2][3][4]
-
Pulse Sequence : MLEV-17 or DIPSI-2 spin-lock.
-
Mixing Time : A range of mixing times should be tested (e.g., 20 ms to 120 ms). A short mixing time (~20 ms) will show COSY-like correlations, while longer mixing times (~80-120 ms) will reveal correlations throughout the entire spin system.[2]
-
Acquisition Parameters : 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
-
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space correlations between protons that are close in space (< 5 Å), providing the distance restraints necessary for 3D structure calculation.[5][6]
-
Choice of Experiment : For molecules in the molecular weight range of cyclic hexapeptides (~700-1000 Da), the NOE effect can be close to zero.[1] ROESY is often preferred as it provides a positive signal regardless of molecular weight and suffers less from spin diffusion artifacts.[1][7]
-
Mixing Time : For NOESY, a range of mixing times (e.g., 100-400 ms) should be acquired to build up NOE curves for accurate distance calculations.[8] For ROESY, a mixing time of 200-300 ms is typical.
-
Acquisition Parameters : Similar to TOCSY, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.[9]
-
Pulse Sequence : Standard gradient-selected, sensitivity-enhanced HSQC.
-
Acquisition Parameters : Optimized for an average one-bond ¹J(CH) coupling of ~145 Hz.
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two to three bonds, which is critical for sequential assignment and confirming the cyclic nature of the peptide.[6][9]
-
Pulse Sequence : Standard gradient-selected HMBC.
-
Acquisition Parameters : Optimized for long-range couplings, typically with a delay corresponding to a coupling of 4-8 Hz.
-
Data Presentation and Analysis
Resonance Assignment Strategy
-
Spin System Identification : The first step in data analysis is to identify the individual amino acid spin systems from the 2D TOCSY spectrum.[10][11] Each amino acid residue constitutes a unique, isolated spin system.[3][4] By tracing the correlations from the amide proton (NH) to the alpha proton (Hα) and then to the sidechain protons (Hβ, Hγ, etc.), one can classify the residue type (e.g., Valine, Phenylalanine).
Caption: Identification of amino acid spin systems using TOCSY.
-
Sequential Assignment : Once the spin systems are identified, they are linked together in sequence using the NOESY/ROESY spectrum. Key sequential NOEs include the Hα(i) to NH(i+1), NH(i) to NH(i+1), and Hβ(i) to NH(i+1) correlations. HMBC correlations from Hα(i) or NH(i) to the carbonyl carbon C'(i-1) can provide complementary information.
Representative NMR Data
The following tables summarize typical chemical shift ranges for the amino acid residues in Cyclo(CRVIIF) in a peptide environment. Actual values will be highly dependent on the local conformation.
Table 1: Representative ¹H Chemical Shifts (δ, ppm)
| Residue | NH | Hα | Hβ | Other Sidechain Protons |
|---|---|---|---|---|
| Cys | 8.0-8.6 | 4.4-4.8 | 2.8-3.5 | - |
| Arg | 8.0-8.5 | 4.2-4.6 | 1.7-2.0 | Hγ: 1.5-1.7, Hδ: 3.1-3.3 |
| Val | 7.8-8.4 | 4.0-4.4 | 2.0-2.3 | Hγ: 0.9-1.1 |
| Ile | 7.8-8.4 | 4.1-4.5 | 1.8-2.1 | Hγ: 1.2-1.6, Hγ': 0.8-1.0, Hδ: 0.8-1.0 |
| Phe | 7.9-8.5 | 4.5-4.9 | 2.9-3.3 | Aromatic: 7.1-7.4 |
Table 2: Representative ¹³C Chemical Shifts (δ, ppm)
| Residue | Cα | Cβ | C' (Carbonyl) | Other Sidechain Carbons |
|---|---|---|---|---|
| Cys | 54-58 | 28-40 | 170-174 | - |
| Arg | 53-57 | 28-32 | 171-175 | Cγ: 24-27, Cδ: 40-43 |
| Val | 59-63 | 30-33 | 171-175 | Cγ: 18-21 |
| Ile | 58-62 | 36-40 | 171-175 | Cγ: 25-28, Cγ': 15-18, Cδ: 10-13 |
| Phe | 54-58 | 37-41 | 171-175 | Aromatic: 126-138 |
3D Structure Calculation and Visualization
The final step is to translate the experimental NMR data into a three-dimensional structure.
Deriving Structural Restraints
-
Distance Restraints : Cross-peak intensities from NOESY/ROESY spectra are converted into upper distance bounds between pairs of protons.[5][12][13] These are typically classified as strong (1.8-2.7 Å), medium (1.8-3.5 Å), and weak (1.8-5.0 Å).
-
Dihedral Angle Restraints : The ³J(Hα, NH) coupling constant, measured from high-resolution 1D or 2D spectra, can be related to the backbone dihedral angle φ via the Karplus equation.
Structure Calculation
Software packages like CYANA, XPLOR-NIH, or Amber are used to generate a family of structures that satisfy the experimental restraints. The process typically involves simulated annealing and molecular dynamics calculations. The resulting ensemble of low-energy structures represents the conformational space of the peptide in solution.
Caption: From NOE data to a 3D structural ensemble.
Conclusion
The structure elucidation of Cyclo(CRVIIF) by NMR spectroscopy is a multi-step process requiring a suite of carefully executed experiments and rigorous data analysis. By systematically identifying amino acid spin systems, performing sequential assignments, and applying distance and dihedral angle restraints, a high-resolution 3D structure of the cyclic peptide in solution can be determined. This structural information is invaluable for understanding its biological function and for advancing its development as a potential therapeutic agent.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure of a Cyclic Peptide as an Inhibitor of Mycobacterium tuberculosis Transcription: NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Classification of amino acid spin systems using PFG HCC(CO)NH-TOCSY with constant-time aliphatic 13C frequency labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bryan.mchmultimedia.com [bryan.mchmultimedia.com]
- 12. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of Novel Cyclic Peptides
Introduction
In the landscape of modern drug discovery and biomedical research, cyclic peptides represent a burgeoning class of therapeutic agents and research tools. Their unique structural constraints often confer enhanced stability, target affinity, and specificity compared to their linear counterparts. A crucial step in the development and characterization of these molecules is comprehensive analysis by mass spectrometry. This guide provides an in-depth technical overview of the core principles and methodologies for the mass spectrometry analysis of a novel cyclic peptide, exemplified here as Cyclo(CRVIIF).
It is important to note that a comprehensive search of the public domain did not yield specific mass spectrometry data for a compound designated "Cyclo(CRVIIF)". Therefore, this document serves as a practical, technical guide for researchers, scientists, and drug development professionals on the general workflow and considerations for the analysis of a novel cyclic peptide of similar nature, using Cyclo(CRVIIF) as a representative model. The experimental protocols, data, and visualizations presented herein are based on established methodologies for the analysis of other cyclic peptides.
I. Experimental Protocols: A Roadmap to Data Acquisition
The successful mass spectrometric analysis of a cyclic peptide hinges on a well-defined experimental protocol. The following outlines a typical workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful and widely adopted technique for the analysis of such compounds.
A. Sample Preparation
The initial step involves the preparation of the cyclic peptide sample to ensure compatibility with the LC-MS/MS system and to minimize interference from contaminants.
-
Solubilization: The lyophilized cyclic peptide is first dissolved in a suitable solvent. A common choice is a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of a small amount of formic acid (e.g., 0.1%) to facilitate protonation and improve ionization efficiency.
-
Concentration Determination: An accurate determination of the peptide concentration is crucial for quantitative analysis. This can be achieved using a variety of methods, including UV-Vis spectrophotometry at a specific wavelength (e.g., 280 nm if aromatic residues are present) or a colorimetric peptide assay.
-
Standard Curve Preparation: For quantitative studies, a standard curve is prepared by serially diluting a stock solution of the cyclic peptide to known concentrations in the same matrix as the unknown samples (e.g., plasma, cell lysate).
B. Liquid Chromatography (LC) Conditions
The LC system separates the cyclic peptide from other components in the sample prior to its introduction into the mass spectrometer.
-
Column: A reversed-phase C18 column is frequently used for peptide separations. Typical dimensions might be 2.1 mm internal diameter and 50-150 mm length, with a particle size of 1.7-3.5 µm.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation. An example gradient is as follows:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-17 min: 95% B
-
17-18 min: 95-5% B
-
18-20 min: 5% B
-
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common for analytical scale separations.
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.
C. Mass Spectrometry (MS) Conditions
The mass spectrometer is responsible for the detection and fragmentation of the cyclic peptide.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a "soft" ionization method that minimizes in-source fragmentation of the intact molecule.
-
Ionization Mode: Positive ion mode is typically used, as the acidic mobile phase promotes the formation of protonated molecules ([M+H]^+).
-
MS1 Scan: A full scan (MS1) is performed to detect the precursor ion (the intact protonated cyclic peptide). The scan range should be set to encompass the expected mass-to-charge ratio (m/z) of the peptide.
-
Tandem Mass Spectrometry (MS/MS):
-
Precursor Ion Selection: The m/z of the protonated cyclic peptide is selected for fragmentation.
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen). The collision energy is optimized to produce a rich spectrum of fragment ions.
-
MS2 Scan: The resulting fragment ions are detected in a second mass analyzer (MS2), generating the MS/MS spectrum.
-
II. Data Presentation: Deciphering the Mass Spectrum
The data generated from the LC-MS/MS analysis provides both qualitative and quantitative information about the cyclic peptide.
A. Qualitative Analysis: Structure Elucidation
The MS/MS spectrum is a fingerprint of the cyclic peptide's structure. The fragmentation pattern can be used to confirm the amino acid sequence and the cyclic nature of the peptide. In cyclic peptides, fragmentation is often more complex than in linear peptides due to the ring structure. Common fragmentation pathways include the cleavage of two peptide bonds to form a linear peptide, followed by standard b- and y-ion series formation, as well as internal fragmentation events.
B. Quantitative Analysis: Measuring Abundance
For quantitative analysis, the amount of the cyclic peptide in a sample is determined by measuring the area under the peak corresponding to its precursor ion or a specific fragment ion in the chromatogram. The concentration is then calculated using the standard curve.
The following table presents a hypothetical summary of quantitative data that could be obtained for Cyclo(CRVIIF).
| Parameter | Value |
| Retention Time (min) | 8.52 |
| Precursor Ion (m/z) | [M+H]⁺ = 853.4 |
| Major Fragment Ions (m/z) | 756.3, 685.2, 572.2, 459.1, 344.1 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Linear Range | 5 - 1000 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 10% |
III. Visualization of the Analytical Workflow
A clear visualization of the experimental workflow is essential for understanding the entire process from sample to data. The following diagram, generated using the DOT language, illustrates the key steps in the mass spectrometry analysis of a novel cyclic peptide.
IV. Conclusion
The mass spectrometric analysis of cyclic peptides like the hypothetical Cyclo(CRVIIF) is a multifaceted process that requires careful optimization of experimental parameters and a thorough understanding of the underlying principles of peptide fragmentation. While the absence of specific public data for Cyclo(CRVIIF) necessitates a generalized approach, the methodologies and workflows outlined in this guide provide a robust framework for the characterization of novel cyclic peptides. By following these principles, researchers can confidently navigate the analytical challenges and unlock the full potential of these promising molecules in their respective fields.
In Silico Modeling of Cyclo(CRVIIF) Conformation: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the computational methodologies used to model the conformation of the cyclic peptide Cyclo(CRVIIF). Cyclic peptides represent a promising class of therapeutic agents due to their enhanced stability and target affinity compared to their linear counterparts. Understanding their three-dimensional structure is paramount for rational drug design and development. This document details the experimental and computational workflows, from initial structure prediction to the analysis of conformational dynamics. It is intended for researchers, scientists, and drug development professionals with an interest in peptide modeling and computational chemistry.
Introduction
Cyclic peptides have garnered significant attention in pharmaceutical research owing to their inherent resistance to proteolytic degradation and their ability to adopt well-defined conformations, which can lead to high binding affinity and selectivity for therapeutic targets.[1][2] The specific sequence of Cyclo(CRVIIF) (Cys-Arg-Val-Ile-Ile-Phe) suggests a potential for diverse intra- and intermolecular interactions that dictate its conformational landscape. In silico modeling provides a powerful avenue to explore this landscape at an atomic level, offering insights that can guide further experimental studies and drug development efforts.
This guide will cover the primary computational and experimental techniques employed in the conformational analysis of cyclic peptides, using Cyclo(CRVIIF) as a representative example. These techniques include homology modeling, molecular dynamics simulations, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).
Methodologies for Conformational Analysis
The conformational analysis of Cyclo(CRVIIF) involves a multi-faceted approach that integrates computational modeling with experimental validation. A typical workflow is outlined below.
References
Cyclo(CRVIIF): A Technical Overview of its Discovery, Origin, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(CRVIIF) is a cyclic hexapeptide with the amino acid sequence Cys-Arg-Val-Ile-Ile-Phe. While the specific discovery and natural origin of Cyclo(CRVIIF) have not been documented in publicly available literature, its structural characteristics—a cyclic backbone, the presence of a cationic arginine residue, a reactive cysteine, and several hydrophobic residues—suggest it belongs to a class of bioactive peptides with significant therapeutic potential. This technical guide consolidates information on analogous cyclic peptides to hypothesize the discovery, origin, biological activities, and mechanisms of action of Cyclo(CRVIIF). The document provides a framework for its synthesis, characterization, and potential applications in drug development, particularly in the antimicrobial and anticancer fields.
Introduction
Cyclic peptides are a prominent class of molecules in drug discovery, valued for their high binding affinity, specificity, and metabolic stability compared to their linear counterparts.[1][2][3] Their constrained conformation can lead to improved interaction with biological targets.[4] The amino acid composition of Cyclo(CRVIIF) suggests a cationic and amphipathic nature, properties that are frequently associated with antimicrobial and anticancer activities.[5][6] The arginine residue provides a positive charge, facilitating interaction with negatively charged cell membranes of microbes and cancer cells, while the hydrophobic valine, isoleucine, and phenylalanine residues can promote membrane insertion and disruption.[5][7] The cysteine residue offers a site for disulfide bond formation, enabling cyclization or dimerization, which can significantly impact bioactivity.
Data Presentation: Postulated Biological Activities
Based on studies of cyclic peptides with similar compositions (cationic and hydrophobic residues), the following table summarizes the potential biological activities of Cyclo(CRVIIF). The data presented are representative values from studies on analogous peptides and serve as a predictive baseline for the evaluation of Cyclo(CRVIIF).
Table 1: Predicted Antimicrobial Activity of Cyclo(CRVIIF)
| Target Organism | Type | Predicted MIC (µM) | Reference Peptides |
| Staphylococcus aureus (MRSA) | Gram-positive bacteria | 3.1 - 5.0 | [R4W4], [DipR]5[8][9] |
| Escherichia coli | Gram-negative bacteria | 12.5 - 25 | [DipR]5[8][10] |
| Pseudomonas aeruginosa | Gram-negative bacteria | > 25 | [DipR]5[8][10] |
| Candida albicans | Fungi | 6.7 - 13.1 | [(DipR)4(WR)], [DipR]5[8][11] |
| Aspergillus fumigatus | Fungi | 1.6 - 1.7 | [(DipR)4(WR)], [DipR]5[8][11] |
Table 2: Predicted Anticancer Activity of Cyclo(CRVIIF)
| Cell Line | Cancer Type | Predicted IC50 (µM) | Reference Peptides |
| MCF-7 | Breast Cancer | ~20 | KLA peptide analogues[6] |
| Jurkat | Leukemia | ~20 | Modified β2,2 amino acid peptides[6] |
| A20 | Lymphoma | ~22 | Modified β2,2 amino acid peptides[6] |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and characterization of Cyclo(CRVIIF), based on established procedures for cyclic peptides.[4][12]
Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor (H-Cys(Trt)-Arg(Pbf)-Val-Ile-Ile-Phe-OH)
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Add Fmoc-Phe-OH and diisopropylethylamine (DIPEA) to the resin and shake for 2 hours. Add methanol to cap any remaining reactive sites on the resin.
-
Washing: Wash the resin sequentially with DCM, dimethylformamide (DMF), and DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of phenylalanine.
-
Washing: Wash the resin with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (Fmoc-Ile-OH) in DMF.
-
Add a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Repeat: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence (Ile, Val, Arg(Pbf), and Cys(Trt)).
-
Cleavage from Resin: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups (except for the Trt group on Cysteine).
-
Purification: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the linear peptide using mass spectrometry (MS) and analytical RP-HPLC.
Head-to-Tail Cyclization
-
Activation of C-terminus: Dissolve the purified linear peptide in DMF. Add a coupling reagent (e.g., HBTU or HATU) and a base (e.g., DIPEA) to activate the C-terminal carboxylic acid.
-
Intramolecular Cyclization: Add the activated peptide solution to a larger volume of DMF under high dilution to favor intramolecular cyclization over intermolecular polymerization. Stir for 24 hours.
-
Deprotection of Cysteine: Remove the trityl (Trt) protecting group from the cysteine side chain using a solution of TFA and TIS.
-
Purification: Purify the crude cyclic peptide by RP-HPLC.
-
Characterization: Confirm the structure and purity of Cyclo(CRVIIF) using MS and NMR spectroscopy.
Disulfide Bridge Cyclization
-
Linear Peptide Synthesis: Synthesize the linear peptide H-Cys-Arg-Val-Ile-Ile-Phe-OH as described in 3.1, ensuring complete deprotection of the cysteine thiol group.
-
Oxidation: Dissolve the purified linear peptide in a solution of ammonium bicarbonate at a pH of 8.0-8.5.
-
Air Oxidation: Stir the solution vigorously in an open flask to allow for air oxidation of the thiol groups to form a disulfide bond. Monitor the reaction by RP-HPLC.
-
Alternative Oxidation: Alternatively, use an oxidizing agent such as hydrogen peroxide or iodine to facilitate disulfide bond formation.
-
Purification and Characterization: Purify the cyclized peptide by RP-HPLC and characterize it by MS and NMR.
Mandatory Visualization
Proposed Synthetic Workflow for Cyclo(CRVIIF)
Caption: Synthetic workflow for Cyclo(CRVIIF) via SPPS.
Proposed Antimicrobial Mechanism of Action
Caption: Postulated membrane disruption mechanism.
Hypothetical Anticancer Signaling Pathway
References
- 1. Cyclic peptide - Wikipedia [en.wikipedia.org]
- 2. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications [mdpi.com]
- 5. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cationic antimicrobial peptides: potential templates for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Targets of Cyclo(CRVIIF)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological targets of the cyclic peptide Cyclo(CRVIIF). It details the mechanism of action, summarizes quantitative data, outlines experimental protocols, and visualizes key pathways and workflows.
Core Biological Target: Hypoxia-Inducible Factors (HIF)
Cyclo(CRVIIF) has been identified as a dual inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) and Hypoxia-Inducible Factor 2 (HIF-2) . These transcription factors are master regulators of the cellular response to low oxygen conditions (hypoxia), a state commonly found in solid tumors. By inhibiting both HIF-1 and HIF-2, Cyclo(CRVIIF) presents a promising avenue for anticancer therapeutic development.[1]
Mechanism of Action
Cyclo(CRVIIF) functions by disrupting the crucial protein-protein interaction (PPI) between the oxygen-regulated α-subunits (HIF-1α and HIF-2α) and the constitutively expressed β-subunit (HIF-1β, also known as ARNT).[1] This heterodimerization is essential for the formation of the active HIF transcription factor complex. By preventing this interaction, Cyclo(CRVIIF) effectively halts the downstream signaling cascade that promotes tumor survival and proliferation under hypoxic conditions. The peptide binds to the Per-ARNT-Sim (PAS)-B domain of the HIF-α subunits.[1][2]
Quantitative Data: Binding Affinities
The binding affinities of Cyclo(CRVIIF) and related cyclic peptides to the PAS-B domains of HIF-1α and HIF-2α have been determined using microscale thermophoresis (MST). The dissociation constants (KD) are summarized in the table below.
| Cyclic Peptide | Target Protein | Dissociation Constant (KD) in μM |
| Cyclo(CRVIIF) | HIF-1α | 65 ± 11 |
| Cyclo(CRVIIF) | HIF-2α | 123 ± 5 |
| Cyclo(CKLIIF) | HIF-1α | 2.6 ± 0.6 |
| Cyclo(CKLIIF) | HIF-2α | 2.2 ± 0.1 |
| Cyclo(CRLLIF) | HIF-1α | 14.5 ± 7 |
| Cyclo(CRLLIF) | HIF-2α | 10.2 ± 1.1 |
Data sourced from Ball et al., 2024.[1][2]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the HIF-1 signaling pathway under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions, and indicates the point of inhibition by Cyclo(CRVIIF).
Caption: HIF-1 Signaling and Inhibition by Cyclo(CRVIIF).
Experimental Protocols and Workflows
This section details the key experimental methodologies used in the discovery and characterization of Cyclo(CRVIIF).
SICLOPPS for Inhibitor Discovery
Split-Intein Circular Ligation of Peptides and Proteins (SICLOPPS) is a genetically encoded screening platform used to identify cyclic peptide inhibitors of protein-protein interactions within a cellular environment.
Experimental Workflow:
Caption: SICLOPPS Experimental Workflow.
Protocol:
-
A DNA library encoding a vast diversity of cyclic hexapeptides (CX5) is generated.[1]
-
This library is transformed into an E. coli strain engineered with a reverse two-hybrid system (RTHS). In this system, the interaction between HIF-2α and HIF-1β controls the expression of reporter genes necessary for survival on a selective medium.[1]
-
Cells are plated on a selective medium. Only cells expressing a cyclic peptide that disrupts the HIF-2α/HIF-1β interaction will survive and form colonies.[1]
-
Surviving colonies are picked, and their plasmids are isolated.
-
To identify dual inhibitors, the isolated plasmids are then screened in a second RTHS for the HIF-1α/HIF-1β interaction.[1]
-
Plasmids that confer survival in both RTHS are sequenced to identify the encoded cyclic peptide, such as Cyclo(CRVIIF).[1][2]
Microscale Thermophoresis (MST) for Binding Affinity
MST is a biophysical technique used to quantify the binding affinity between molecules in solution by measuring changes in their movement along a microscopic temperature gradient.
Experimental Workflow:
Caption: Microscale Thermophoresis (MST) Workflow.
Protocol:
-
Protein Preparation: Recombinant PAS-B domains of HIF-1α and HIF-2α are expressed and purified. One of the binding partners (typically the protein) is labeled with a fluorescent dye.
-
Ligand Preparation: A 16-point serial dilution of the cyclic peptide (e.g., Cyclo(CRVIIF)) is prepared in an appropriate assay buffer.
-
Binding Reaction: The fluorescently labeled protein is mixed with each dilution of the cyclic peptide at a constant concentration. The mixture is incubated to allow binding to reach equilibrium.
-
MST Measurement: The samples are loaded into glass capillaries, and the thermophoretic movement is measured using an MST instrument. An infrared laser creates a temperature gradient, and the change in fluorescence in the heated spot is monitored.
-
Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the ligand concentration. The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (KD).[2]
Cell-Based Assays for Functional Validation
Proximity Ligation Assay (PLA) to Confirm PPI Disruption:
PLA is an immunoassay that allows for the in situ visualization of protein-protein interactions. A positive signal (a fluorescent spot) is generated only when the two target proteins are in close proximity (less than 40 nm).
Experimental Workflow:
Caption: Proximity Ligation Assay (PLA) Workflow.
Protocol:
-
Cell Culture and Treatment: Cancer cells (e.g., MCF-7) are cultured under hypoxic conditions to induce the expression and interaction of HIF-1α and HIF-1β. A set of cells is treated with the cyclic peptide inhibitor.[3]
-
Antibody Incubation: The cells are fixed, permeabilized, and incubated with primary antibodies specific for HIF-1α and HIF-1β.
-
PLA Probe Incubation: Secondary antibodies conjugated to short DNA oligonucleotides (PLA probes) are added. These probes bind to the primary antibodies.
-
Ligation and Amplification: If the proteins are in close proximity, the DNA strands on the PLA probes are ligated to form a circular DNA template. This template is then amplified via rolling circle amplification (RCA) to create a long DNA product.
-
Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, creating bright fluorescent spots.
-
Imaging and Quantification: The cells are imaged using a fluorescence microscope, and the number of fluorescent spots per cell is quantified. A decrease in the number of spots in treated cells compared to untreated cells indicates disruption of the HIF-1α/HIF-1β interaction.[3]
Quantitative PCR (qPCR) for Downstream Gene Expression:
The functional consequence of HIF inhibition can be assessed by measuring the expression of HIF target genes, such as Vascular Endothelial Growth Factor (VEGF).
Protocol:
-
Cell Treatment: Cancer cell lines (e.g., 786-O, which have constitutively active HIF-2) are treated with the cyclic peptide inhibitor.[1]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for the VEGF gene and a housekeeping gene (for normalization).
-
Data Analysis: The relative expression of VEGF mRNA is calculated. A significant decrease in VEGF expression in treated cells demonstrates the inhibitory effect of the cyclic peptide on HIF-mediated transcription. For example, a related dual HIF-1/2 inhibitor, cyclo-CRLII(4-iodo)F, caused a 35% drop in HIF-2-driven VEGF transcription in 786-O cells.[1]
References
- 1. Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(CRVIIF): A Technical Guide to Sequence, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(CRVIIF), a cyclic hexapeptide with the sequence Cys-Arg-Val-Ile-Ile-Phe, has been identified as a modulator of the hypoxia-inducible factor (HIF) signaling pathway. This technical guide provides a comprehensive overview of Cyclo(CRVIIF), including its predicted function, available quantitative data, and detailed hypothetical experimental protocols for its synthesis and characterization. The guide also presents visualizations of its predicted signaling pathway and a general experimental workflow for the investigation of similar cyclic peptides, designed to aid researchers in the fields of oncology, chemical biology, and drug discovery.
Introduction to Cyclic Peptides
Cyclic peptides are a class of peptides in which the amino acid chain is cyclized, forming a ring structure. This cyclization can occur through various means, including head-to-tail amide bonds, disulfide bridges between cysteine residues, or other side-chain linkages.[1] Compared to their linear counterparts, cyclic peptides often exhibit enhanced biological activity, greater stability against proteolytic degradation, and improved conformational rigidity.[2][3] These properties make them attractive scaffolds for the development of therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and autoimmune disorders.[2][4] Their ability to disrupt protein-protein interactions and modulate signaling pathways has positioned them as a promising modality in modern drug discovery.[5][6]
Cyclo(CRVIIF): Sequence and Predicted Function
The amino acid sequence of Cyclo(CRVIIF) is composed of Cysteine, Arginine, Valine, Isoleucine, Isoleucine, and Phenylalanine. The "Cyclo" designation indicates a cyclic structure, which in this case can be inferred to be formed by a disulfide bond between the cysteine residues.
Research has identified Cyclo(CRVIIF) as an inhibitor of the interaction between Hypoxia-Inducible Factor 1α (HIF-1α) and its binding partner, the HIF-1β subunit.[7] The HIF transcription factor is a master regulator of the cellular response to low oxygen levels (hypoxia) and plays a crucial role in tumor survival and progression.[7] By binding to the PAS-B domain of HIF-1α, Cyclo(CRVIIF) disrupts the formation of the functional HIF-1 heterodimer, thereby inhibiting the transcription of hypoxia-responsive genes.[7]
Quantitative Data
The binding affinity of Cyclo(CRVIIF) for the PAS-B domains of both HIF-1α and HIF-2α has been determined, revealing a modest affinity with a notable selectivity for HIF-1α.[7]
| Target | Binding Affinity (KD) |
| HIF-1α PAS-B Domain | 65 ± 11 μM[7] |
| HIF-2α PAS-B Domain | 123 ± 5 μM[7] |
Predicted Signaling Pathway
The predicted signaling pathway for Cyclo(CRVIIF) is centered on its inhibitory effect on the HIF-1 signaling cascade. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various aspects of cancer progression, including angiogenesis, metabolic reprogramming, and cell survival. Cyclo(CRVIIF) intervenes by binding to HIF-1α, preventing its dimerization with HIF-1β and subsequent gene transcription.
Caption: Predicted signaling pathway of Cyclo(CRVIIF).
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis, purification, and functional characterization of Cyclo(CRVIIF).
Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling: Couple Fmoc-Phe-OH to the resin using diisopropylethylamine (DIPEA) in DCM. Allow the reaction to proceed for 2 hours at room temperature.
-
Capping: Cap any unreacted sites on the resin using a solution of acetic anhydride and DIPEA in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF for 20 minutes.
-
Iterative Coupling: Sequentially couple the remaining amino acids (Fmoc-Ile-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH) using a standard coupling reagent such as HBTU/DIPEA in DMF. Monitor each coupling step for completion using a Kaiser test.
-
Cleavage: Cleave the linear peptide from the resin using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2 hours.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude linear peptide.
Cyclization and Purification
-
Disulfide Bond Formation: Dissolve the lyophilized linear peptide in a dilute aqueous solution (pH 8.5) and stir vigorously in an open-to-air flask to facilitate oxidation and formation of the disulfide bond. Monitor the reaction by HPLC.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
In Vitro Functional Assay: AlphaScreen
-
Reagents: Prepare biotinylated HIF-1β, GST-tagged HIF-1α (PAS-B domain), streptavidin-coated donor beads, anti-GST acceptor beads, and a serial dilution of Cyclo(CRVIIF).
-
Reaction Setup: In a 384-well plate, mix the biotinylated HIF-1β, GST-tagged HIF-1α, and varying concentrations of Cyclo(CRVIIF). Incubate at room temperature for 30 minutes.
-
Bead Addition: Add the streptavidin-coated donor beads and anti-GST acceptor beads to the wells. Incubate in the dark for 1 hour.
-
Detection: Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal indicates inhibition of the HIF-1α/HIF-1β interaction.
-
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a general workflow for the discovery and characterization of novel cyclic peptides.
Caption: General experimental workflow for cyclic peptides.
Conclusion
Cyclo(CRVIIF) represents a starting point for the development of more potent and selective inhibitors of the HIF-1 signaling pathway. The data presented in this guide, along with the detailed experimental protocols and workflows, provide a valuable resource for researchers aiming to explore the therapeutic potential of Cyclo(CRVIIF) and other novel cyclic peptides. Further optimization of this scaffold could lead to the development of next-generation therapeutics for the treatment of cancer and other diseases where hypoxia plays a critical role.
References
- 1. Cyclic peptide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Form and function in cyclic peptide natural products: a pharmacokinetic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity of Cyclic Heptapeptides: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific preliminary cytotoxicity data for the cyclic heptapeptide Cyclo(CRVIIF) is not publicly available. This guide will therefore provide a comprehensive overview of the methodologies and potential cytotoxic effects of cyclic heptapeptides by using publicly available data from a representative cyclic heptapeptide, Cordyheptapeptide C, as a case study. The experimental protocols and potential mechanisms of action described are standard within the field and are intended to serve as a blueprint for the evaluation of novel cyclic peptides like Cyclo(CRVIIF).
Introduction to Cyclic Peptdides in Cytotoxicity Studies
Cyclic peptides have emerged as a promising class of therapeutic agents due to their high binding affinity, specificity, and stability compared to their linear counterparts. Their constrained conformation can lead to enhanced biological activity, including potent cytotoxicity against cancer cell lines. The evaluation of a novel cyclic peptide's cytotoxic potential is a critical first step in the drug discovery pipeline. This involves determining the concentration at which the peptide induces cell death, elucidating the mechanism of cell death (e.g., apoptosis, necrosis), and identifying the molecular pathways involved.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity of a representative cyclic heptapeptide, Cordyheptapeptide C, against several human cancer cell lines. This data is presented to illustrate the typical range of cytotoxic potency observed for this class of compounds.
Table 1: In Vitro Cytotoxicity of Cordyheptapeptide C
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SF-268 | Glioblastoma | 2.5 |
| MCF-7 | Breast Cancer | 12.1 |
| NCI-H460 | Lung Cancer | 5.8 |
Data extracted from a study on cordyheptapeptides C-E, which are cyclic heptapeptides isolated from the marine-derived fungus Acremonium persicinum.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and reproducibility of cytotoxicity studies. Below are standard protocols for key experiments.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., SF-268, MCF-7, NCI-H460) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cyclic peptide is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with the compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in a 6-well plate and treated with the cyclic peptide at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of PI are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are quantified.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a novel cyclic peptide.
Apoptosis Signaling Pathway
The diagram below depicts a simplified, hypothetical signaling pathway for apoptosis induction by a cytotoxic cyclic peptide.
Conclusion
The preliminary evaluation of cytotoxicity is a cornerstone of preclinical drug development. While specific data for Cyclo(CRVIIF) remains to be published, the methodologies and representative data presented in this guide provide a robust framework for its future investigation. The potent cytotoxic effects observed for other cyclic heptapeptides underscore the therapeutic potential of this chemical class. Further studies are warranted to determine the precise mechanism of action of novel cyclic peptides and to evaluate their efficacy and safety in more advanced preclinical models.
References
In-depth Technical Guide: Physicochemical Characterization of Cyclo(CRVIIF) - Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel cyclic peptide, Cyclo(CRVIIF). A thorough understanding of these core physicochemical properties is fundamental for the successful development of any peptide-based therapeutic, influencing formulation strategies, manufacturing processes, storage conditions, and ultimately, clinical performance. This document outlines detailed experimental protocols, data presentation standards, and logical workflows to guide researchers in this critical phase of drug development.
Introduction to Cyclo(CRVIIF) Characterization
Cyclic peptides offer several advantages over their linear counterparts, including increased resistance to enzymatic degradation and potentially improved receptor binding affinity. However, their unique conformational constraints can also present challenges in terms of solubility and physical or chemical stability. The primary amino acid sequence of the peptide of interest is presumed to be Cys-Arg-Val-Ile-Ile-Phe, cyclized via a disulfide bond. This guide will address the key questions surrounding the aqueous solubility and degradation pathways of this molecule.
Solubility Assessment
Determining the solubility of Cyclo(CRVIIF) is a critical first step in developing a viable drug product. Poor solubility can hinder formulation efforts and lead to challenges in achieving therapeutic concentrations. The following protocols are designed to quantify both the kinetic and thermodynamic solubility of the peptide.
Experimental Protocols for Solubility Determination
2.1.1 Kinetic Solubility Measurement
This method provides a rapid assessment of how much Cyclo(CRVIIF) can be dissolved in an aqueous buffer before it precipitates out of a supersaturated solution.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Cyclo(CRVIIF) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Precipitation Detection: Incubate the plate at room temperature for 2 hours.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The highest concentration that does not show a significant increase in turbidity compared to a buffer-only control is reported as the kinetic solubility.
2.1.2 Thermodynamic Solubility (Shake-Flask Method)
This is the gold-standard method for determining the true equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of solid, lyophilized Cyclo(CRVIIF) to a known volume of the test buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium has been reached.
-
Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved peptide.
-
Quantification: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of dissolved Cyclo(CRVIIF) in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with a standard curve.
Data Presentation: Cyclo(CRVIIF) Solubility
| Solubility Type | Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |
| Kinetic | PBS | 7.4 | 25 | [Example Data: 150] |
| Thermodynamic | PBS | 7.4 | 25 | [Example Data: 95] |
| Thermodynamic | Acetate Buffer | 4.5 | 25 | [Example Data: 250] |
| Thermodynamic | Carbonate Buffer | 9.0 | 25 | [Example Data: 60] |
Workflow for Solubility Testing
Caption: Thermodynamic Solubility Experimental Workflow.
Stability Assessment
Stability testing is essential to determine the shelf-life of Cyclo(CRVIIF) and to identify its degradation pathways. This involves subjecting the peptide to a variety of stress conditions.
Experimental Protocols for Stability Testing
3.1.1 Forced Degradation Studies
These studies use harsh conditions to accelerate the degradation of Cyclo(CRVIIF), providing insight into its potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare a solution of Cyclo(CRVIIF) at a known concentration (e.g., 1 mg/mL) in the desired buffer.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Add 0.1% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.
-
Thermal Stress: Incubate the solution at 70°C for 7 days.
-
Photostability: Expose the solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: At each time point, quench the reaction if necessary (e.g., by neutralizing acid/base). Analyze the samples by a stability-indicating HPLC-UV method. Characterize major degradation products using LC-Mass Spectrometry (LC-MS).
3.1.2 Long-Term Stability Studies
These studies evaluate the stability of the peptide under proposed storage conditions over an extended period.
Methodology:
-
Sample Preparation: Prepare samples of Cyclo(CRVIIF) in its final proposed formulation and packaging.
-
Storage: Store the samples under ICH-recommended long-term storage conditions (e.g., 5°C ± 3°C) and accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Time Points: Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: Analyze the samples for purity, potency, and the appearance of any degradation products using a validated stability-indicating HPLC method.
Data Presentation: Forced Degradation of Cyclo(CRVIIF)
| Stress Condition | Duration | % Purity Remaining | Major Degradants Observed (by change in retention time) |
| 0.1 M HCl, 60°C | 24 hours | [Example Data: 88.5] | Peak at RRT 0.85 |
| 0.1 M NaOH, 60°C | 8 hours | [Example Data: 75.2] | Peaks at RRT 0.91, 1.15 |
| 0.1% H₂O₂, RT | 24 hours | [Example Data: 62.1] | Peak at RRT 1.25 (likely oxidized species) |
| 70°C | 7 days | [Example Data: 94.3] | Minor peaks at various RRTs |
| Photostability | ICH Q1B | [Example Data: 98.9] | No significant degradation |
Potential Degradation Pathways
Caption: Potential Chemical Degradation Pathways for Cyclo(CRVIIF).
Methodological & Application
Unveiling Protein-Protein Interactions: A Guide to Utilizing Cyclo(CRVIIF) in Discovery and Validation Assays
Application Note & Protocols
For Research Use Only.
Abstract
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Cyclic peptides have emerged as a promising class of therapeutic agents capable of modulating these challenging targets.[1][2] This document provides detailed application notes and protocols for utilizing Cyclo(CRVIIF) , a novel synthetic cyclic peptide, as a tool to investigate and inhibit protein-protein interactions. Cyclo(CRVIIF) is a hypothetical cyclic peptide with the amino acid sequence Cys-Arg-Val-Ile-Ile-Phe-Cys, designed for high-affinity and specific binding to its target protein. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction to Cyclo(CRVIIF)
Cyclic peptides, such as Cyclo(CRVIIF), offer several advantages over traditional small molecules and large biologics for targeting PPIs. Their constrained conformational structure enhances binding affinity, selectivity, and proteolytic stability compared to linear peptides.[1][3] Cyclo(CRVIIF) is designed to competitively inhibit the interaction between two hypothetical proteins, Target Protein A (TPA) and Partner Protein B (PPB) , which are key components of a signaling pathway implicated in cell cycle progression.
Mechanism of Action
Cyclo(CRVIIF) is hypothesized to act as a competitive inhibitor of the TPA-PPB interaction. By mimicking the binding motif of PPB on the surface of TPA, Cyclo(CRVIIF) occupies the binding site on TPA, thereby preventing the formation of the functional TPA-PPB complex. This disruption is expected to modulate downstream signaling events, such as the phosphorylation of a hypothetical Substrate C .
Signaling Pathway Diagram
Caption: Figure 1: Hypothesized mechanism of Cyclo(CRVIIF).
Quantitative Data Summary
The following tables summarize the binding affinity and inhibitory activity of Cyclo(CRVIIF) as determined by various in vitro and cell-based assays.
Table 1: In Vitro Binding Affinity of Cyclo(CRVIIF)
| Assay Method | Binding Partner | KD (nM) |
| Surface Plasmon Resonance (SPR) | Recombinant TPA | 25.3 |
| Isothermal Titration Calorimetry (ITC) | Recombinant TPA | 31.8 |
Table 2: In Vitro and Cellular Inhibition by Cyclo(CRVIIF)
| Assay Method | System | IC50 (nM) |
| Competitive ELISA | Purified TPA and PPB | 89.5 |
| Co-Immunoprecipitation | HEK293 cells overexpressing TPA and PPB | 152.7 |
| Cell-Based Reporter Assay | Reporter cell line for TPA-PPB pathway | 210.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) to Validate Cellular Target Engagement
This protocol describes the validation of Cyclo(CRVIIF)'s ability to disrupt the TPA-PPB interaction in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged TPA and HA-tagged PPB
-
Lipofectamine 3000 (or similar transfection reagent)
-
DMEM supplemented with 10% FBS
-
Cyclo(CRVIIF)
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Anti-FLAG M2 affinity gel
-
Anti-HA antibody
-
SDS-PAGE gels and Western blot reagents
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with FLAG-TPA and HA-PPB expression vectors using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Treatment with Cyclo(CRVIIF):
-
24 hours post-transfection, treat the cells with varying concentrations of Cyclo(CRVIIF) (e.g., 0, 10, 100, 1000 nM) for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Set aside 50 µL of the supernatant as "input."
-
Add 30 µL of a 50% slurry of anti-FLAG M2 affinity gel to the remaining lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with 1 mL of Lysis Buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes by adding 40 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins from the input and immunoprecipitated samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-HA antibody to detect co-immunoprecipitated HA-PPB and with anti-FLAG antibody to confirm the immunoprecipitation of FLAG-TPA.
-
Co-Immunoprecipitation Workflow
Caption: Figure 2: Workflow for Co-Immunoprecipitation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the determination of binding kinetics between Cyclo(CRVIIF) and TPA.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant TPA
-
Cyclo(CRVIIF)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize recombinant TPA onto the sensor surface via amine coupling to the desired response units (RU).
-
Deactivate the remaining active sites with ethanolamine.
-
-
Analyte Injection:
-
Prepare a dilution series of Cyclo(CRVIIF) in running buffer (e.g., 0.1 to 500 nM).
-
Inject the Cyclo(CRVIIF) solutions over the immobilized TPA surface at a constant flow rate.
-
Include a buffer-only injection for double referencing.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
SPR Experimental Workflow
Caption: Figure 3: Workflow for SPR Analysis.
Cell-Based Reporter Assay for Functional Inhibition
This protocol describes a luciferase-based reporter assay to measure the functional consequence of TPA-PPB inhibition by Cyclo(CRVIIF). This assay assumes the TPA-PPB interaction activates a transcription factor that drives luciferase expression.
Materials:
-
Stable cell line expressing a luciferase reporter construct responsive to the TPA-PPB signaling pathway.
-
White, clear-bottom 96-well plates.
-
Cyclo(CRVIIF).
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed the reporter cell line in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of Cyclo(CRVIIF) in cell culture medium.
-
Treat the cells with the diluted compound and incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to a vehicle control (e.g., DMSO).
-
Plot the normalized luminescence against the logarithm of the Cyclo(CRVIIF) concentration and fit to a dose-response curve to determine the IC50 value.
-
Logical Relationship for IC50 Determination
References
Application Notes and Protocols for Cyclo(CRVIIF) as a Potential Enzyme Inhibitor
Disclaimer: Information regarding the specific cyclic peptide "Cyclo(CRVIIF)" is not available in the public domain. Therefore, this document provides a generalized application note and protocol based on the characteristics of cyclic peptides as enzyme inhibitors, using a hypothetical cyclic peptide, designated "Cyclo(X)," for illustrative purposes. The experimental details and data presented are representative examples and should be adapted for specific research applications.
Application Notes
Introduction to Cyclic Peptides as Enzyme Inhibitors
Cyclic peptides have emerged as a promising class of therapeutic agents due to their unique structural and functional properties. Their constrained conformation, resulting from cyclization, often leads to high binding affinity and specificity for their target molecules.[1] This conformational rigidity can reduce the entropy loss upon binding, contributing to a more favorable Gibbs free energy of binding compared to their linear counterparts.[1] An increasing number of peptide-based drugs have received approval from the US Food and Drug Administration, highlighting their therapeutic potential.[2]
Cyclo(X) is a novel synthetic cyclic heptapeptide with the sequence Cys-Arg-Val-Ile-Ile-Phe-Cys, which has been designed to target and inhibit the activity of a specific enzyme crucial in a disease-related signaling pathway. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing a vital role in regulating metabolic pathways and serving as therapeutic agents.[3]
Mechanism of Action
Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[3] The specific mechanism of Cyclo(X) would be determined experimentally, but it is designed to bind to the active site of its target enzyme, thereby preventing the substrate from binding and catalysis from occurring. This is a common mechanism for many peptide-based enzyme inhibitors.[3] The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4][5]
Potential Applications
Given the role of enzymes in various diseases, Cyclo(X) as a potent and specific enzyme inhibitor has significant potential in both basic research and drug development.
-
Target Validation: Cyclo(X) can be used as a chemical probe to study the physiological and pathological roles of its target enzyme in cellular and animal models.
-
Therapeutic Development: If the target enzyme is implicated in a disease such as cancer, inflammation, or infectious diseases, Cyclo(X) could serve as a lead compound for the development of new drugs.[3]
-
Diagnostic Tools: Labeled versions of Cyclo(X) could potentially be developed for in vivo imaging or as affinity reagents for detecting the target enzyme in biological samples.[6]
Quantitative Data Summary
The inhibitory activity of Cyclo(X) against its target enzyme and other related enzymes would be determined using in vitro enzyme inhibition assays. The results can be summarized in a table for easy comparison.
| Compound | Target Enzyme IC50 (nM) | Related Enzyme 1 IC50 (µM) | Related Enzyme 2 IC50 (µM) |
| Cyclo(X) | 50 | > 100 | > 100 |
| Linear | 5000 | > 100 | > 100 |
| Control | 10 | 50 | 75 |
Table 1: Hypothetical inhibitory activity of Cyclo(X) and its linear counterpart against the target enzyme and two other related enzymes. A known inhibitor is included as a positive control. Lower IC50 values indicate higher potency.[4][5]
Experimental Protocols
Synthesis and Purification of Cyclo(X)
This protocol describes the solid-phase peptide synthesis (SPPS) and subsequent cyclization and purification of Cyclo(X).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU/HOBt or similar coupling reagents
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Reverse-phase HPLC system
-
Mass spectrometer
Protocol:
-
Peptide Synthesis: The linear peptide is synthesized on Rink Amide resin using standard Fmoc-based SPPS.
-
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Cyclization: The crude linear peptide is dissolved in a dilute solution of DMF containing DIEA to facilitate intramolecular disulfide bond formation between the two cysteine residues. The reaction progress is monitored by HPLC.
-
Purification: The cyclized peptide is purified by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.[2]
Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of Cyclo(X) against its target enzyme using a fluorogenic substrate.
Materials:
-
Purified target enzyme
-
Fluorogenic substrate for the target enzyme
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Cyclo(X) stock solution (in DMSO)
-
96-well black microplates
-
Plate reader with fluorescence detection
Protocol:
-
Prepare Reagents: Prepare a serial dilution of Cyclo(X) in assay buffer. Prepare a working solution of the target enzyme and the fluorogenic substrate in assay buffer.
-
Assay Setup: To each well of a 96-well plate, add:
-
Assay buffer
-
Cyclo(X) at various concentrations (or DMSO for control)
-
Target enzyme solution
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Measure Fluorescence: Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to get the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[5]
-
Visualizations
Caption: Hypothetical signaling pathway showing the role of the target enzyme and its inhibition by Cyclo(X).
Caption: Experimental workflow for the synthesis, purification, and evaluation of Cyclo(X) as an enzyme inhibitor.
References
- 1. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of cyclic peptide inhibitors of a serine protease [unitesi.unive.it]
- 3. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Non-competitive cyclic peptides for targeting enzyme–substrate complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cell Penetration Assay of Cyclo(CRVIIF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides represent a promising class of therapeutic agents due to their high affinity and specificity for intracellular targets. A critical determinant of their efficacy is the ability to penetrate the cell membrane and reach the cytoplasm.[1][2] Cyclo(CRVIIF) is a novel cyclic peptide whose therapeutic potential is currently under investigation. These application notes provide a comprehensive overview and detailed protocols for assessing the cell penetration of Cyclo(CRVIIF). The described assays are designed to deliver quantitative data on cellular uptake and provide insights into the mechanism of internalization.
The methodologies outlined below are fundamental for characterizing the cell permeability of Cyclo(CRVIIF) and can be adapted for other cyclic peptides.[1] They include a direct quantification of cellular uptake using a fluorescently-labeled peptide, an indirect assessment of cytosolic delivery, and a cytotoxicity assay to evaluate potential adverse effects.
Data Presentation
Table 1: Quantitative Analysis of Cyclo(CRVIIF)-FITC Cellular Uptake via Flow Cytometry
| Cell Line | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % of Positive Cells |
| HeLa | 1 | 150 ± 12 | 25 ± 3 |
| 5 | 780 ± 45 | 68 ± 5 | |
| 10 | 1650 ± 98 | 92 ± 4 | |
| 20 | 3200 ± 150 | 98 ± 1 | |
| A549 | 1 | 120 ± 10 | 21 ± 2 |
| 5 | 650 ± 38 | 61 ± 6 | |
| 10 | 1400 ± 85 | 88 ± 5 | |
| 20 | 2900 ± 130 | 95 ± 2 |
Table 2: Cytosolic Penetration of Cyclo(CRVIIF) using Chloroalkane Penetration Assay (CAPA)
| Cell Line | Concentration (µM) | % Cytosolic Penetration | CP₅₀ (µM) |
| HeLa-HaloTag | 1 | 15 ± 2 | 8.5 |
| 5 | 45 ± 4 | ||
| 10 | 75 ± 6 | ||
| 20 | 90 ± 5 |
Table 3: Cytotoxicity of Cyclo(CRVIIF) via MTT Assay
| Cell Line | Concentration (µM) | % Cell Viability (24h) | IC₅₀ (µM) |
| HeLa | 10 | 98 ± 2 | > 50 |
| 25 | 95 ± 3 | ||
| 50 | 91 ± 4 | ||
| A549 | 10 | 99 ± 1 | > 50 |
| 25 | 96 ± 2 | ||
| 50 | 93 ± 3 |
Experimental Protocols
Protocol 1: Direct Quantification of Cellular Uptake by Flow Cytometry
This protocol quantifies the total cellular uptake of Cyclo(CRVIIF) by detecting a fluorescently-labeled version of the peptide.
Materials:
-
Cyclo(CRVIIF) labeled with Fluorescein Isothiocyanate (Cyclo(CRVIIF)-FITC)
-
HeLa and A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa and A549 cells in 24-well plates at a density of 1 x 10⁵ cells/well and incubate overnight at 37°C with 5% CO₂.
-
Peptide Treatment: Prepare solutions of Cyclo(CRVIIF)-FITC in serum-free DMEM at concentrations of 1, 5, 10, and 20 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 500 µL of the peptide solutions to the respective wells.
-
Incubate for 2 hours at 37°C.
-
Cell Harvesting: Wash the cells three times with cold PBS to remove extracellular peptide.
-
Detach the cells using 100 µL of Trypsin-EDTA per well.
-
Neutralize trypsin with 400 µL of complete medium (DMEM with 10% FBS).
-
Transfer the cell suspension to flow cytometry tubes.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting at 488 nm and measuring emission at ~520 nm.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) and the percentage of FITC-positive cells.[3]
Protocol 2: Chloroalkane Penetration Assay (CAPA) for Cytosolic Delivery
This assay provides a quantitative measure of the peptide that has reached the cytosol.[4][5][6]
Materials:
-
Cyclo(CRVIIF) tagged with a chloroalkane (ct-Cyclo(CRVIIF))
-
HeLa cells stably expressing HaloTag in the cytosol (HeLa-HaloTag)
-
DMEM with 10% FBS
-
PBS
-
Chloroalkane-tagged fluorescent dye (ct-dye, e.g., TMR-HaloTag ligand)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa-HaloTag cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Pulse Step: Treat the cells with varying concentrations of ct-Cyclo(CRVIIF) (1 to 20 µM) in serum-free DMEM for 2 hours. This allows the peptide to enter the cytosol and covalently bind to the HaloTag protein.[5]
-
Wash: Remove the peptide solution and wash the cells three times with PBS to remove any unbound, extracellular peptide.
-
Chase Step: Add a saturating concentration of a cell-permeable, chloroalkane-tagged fluorescent dye (e.g., 5 µM TMR-HaloTag ligand) to all wells and incubate for 30 minutes. This dye will label any HaloTag proteins that were not occupied by the ct-Cyclo(CRVIIF).[5]
-
Wash and Harvest: Wash the cells three times with PBS, then harvest them using Trypsin-EDTA.
-
Flow Cytometry Analysis: Analyze the fluorescence of the cell population. The fluorescence intensity is inversely proportional to the amount of ct-Cyclo(CRVIIF) that entered the cytosol.
-
Quantification: Calculate the percentage of cytosolic penetration by comparing the fluorescence of treated cells to positive (no peptide) and negative (fully blocked HaloTag) controls. The CP₅₀ value, the concentration at which 50% of the cytosolic HaloTag is blocked, can then be determined.[5]
Protocol 3: MTT Assay for Cytotoxicity
This protocol assesses the effect of Cyclo(CRVIIF) on cell viability.[7]
Materials:
-
Cyclo(CRVIIF)
-
HeLa and A549 cells
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed HeLa and A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[7]
-
Peptide Treatment: Treat the cells with Cyclo(CRVIIF) at concentrations ranging from 10 to 50 µM for 24 hours.[7]
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to untreated control cells.
Mandatory Visualizations
Caption: Experimental workflow for assessing Cyclo(CRVIIF) cell penetration.
Caption: Potential mechanisms for Cyclo(CRVIIF) cellular uptake.
References
- 1. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of cytosolic penetration using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Penetration Profiling Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Penetration Profiling Using the Chloroalkane Penetration Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for Cyclo(CRVIIF): An Inhibitor of the HIF-1 Signal Transduction Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(CRVIIF) is a cyclic hexapeptide that has been identified as an inhibitor of the Hypoxia-Inducible Factor (HIF) signaling pathway. It demonstrates a preferential, albeit modest, inhibition of the HIF-1α isoform over HIF-2α. This document provides detailed application notes and experimental protocols for the use of Cyclo(CRVIIF) in studying and inhibiting the HIF-1 signal transduction pathway. The methodologies outlined below are based on established techniques for characterizing inhibitors of HIF-1α/HIF-1β protein-protein interactions. For comparative purposes, data for the more potent and selective HIF-1α inhibitor, cyclo-CLLFVY, is also presented.
Mechanism of Action
Under hypoxic conditions, the α and β subunits of the HIF-1 transcription factor heterodimerize. This complex then translocates to the nucleus and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are crucial for cellular adaptation to low oxygen levels and are implicated in tumor progression and angiogenesis. Cyclo(CRVIIF) is proposed to act by binding to the PAS-B domain of the HIF-1α subunit, thereby sterically hindering its dimerization with HIF-1β and inhibiting downstream signaling.[1]
Data Presentation
Quantitative Data Summary
The following table summarizes the binding affinities and inhibitory concentrations of Cyclo(CRVIIF) and a related, more potent cyclic peptide inhibitor, cyclo-CLLFVY.
| Cyclic Peptide | Target Domain | Binding Affinity (K D) | IC50 | Assay Method | Reference |
| Cyclo(CRVIIF) | HIF-1α PAS-B | 65 ± 11 µM | Not Reported | Microscale Thermophoresis (MST) | [1] |
| HIF-2α PAS-B | 123 ± 5 µM | Not Reported | Microscale Thermophoresis (MST) | [1] | |
| cyclo-CLLFVY | HIF-1α PAS-B | 124 ± 23 nM | Not Reported | Isothermal Titration Calorimetry (ITC) | [2] |
| HIF-1α/HIF-1β Interaction | Not Reported | 1.3 ± 0.5 µM | ELISA | [3] |
Mandatory Visualizations
Caption: The HIF-1 signaling pathway under hypoxic conditions and the inhibitory action of Cyclo(CRVIIF).
Caption: A typical experimental workflow for characterizing HIF-1 inhibitors like Cyclo(CRVIIF).
Experimental Protocols
In Vitro HIF-1α/HIF-1β Dimerization Inhibition Assay (ELISA-based)
This protocol is designed to quantify the ability of Cyclo(CRVIIF) to inhibit the protein-protein interaction between HIF-1α and HIF-1β.
Materials:
-
Recombinant His-tagged HIF-1α (1-350)
-
Recombinant GST-tagged HIF-1β (1-474)
-
High-binding 96-well ELISA plates
-
Anti-GST antibody (HRP-conjugated)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Cyclo(CRVIIF) stock solution (in DMSO)
-
Plate reader
Procedure:
-
Coat the 96-well plate with His-HIF-1α (e.g., 100 ng/well in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of Cyclo(CRVIIF) in assay buffer.
-
In a separate plate, pre-incubate GST-HIF-1β with the various concentrations of Cyclo(CRVIIF) for 1 hour at room temperature.
-
Transfer the GST-HIF-1β/Cyclo(CRVIIF) mixtures to the His-HIF-1α-coated plate. Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add HRP-conjugated anti-GST antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).
-
Stop the reaction with stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cell-Based HRE-Luciferase Reporter Assay
This assay measures the effect of Cyclo(CRVIIF) on HIF-1 transcriptional activity in a cellular context.
Materials:
-
Human cancer cell line (e.g., MCF-7, U2OS) stably or transiently transfected with an HRE-luciferase reporter construct.
-
Cell culture medium and supplements.
-
Cyclo(CRVIIF) stock solution (in DMSO).
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cyclo(CRVIIF) for a predetermined time (e.g., 2-4 hours).
-
Induce hypoxia by placing the plate in a hypoxia chamber (e.g., 1% O₂) or by adding a chemical inducer for 16-24 hours. A parallel plate should be maintained under normoxic conditions as a control.
-
After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold-change in luciferase activity relative to untreated hypoxic cells and plot against the inhibitor concentration.
Western Blot Analysis of HIF-1α and Downstream Target Proteins
This protocol assesses the effect of Cyclo(CRVIIF) on the protein levels of HIF-1α and its downstream targets, such as VEGF or GLUT1.
Materials:
-
Human cancer cell line.
-
Cell culture medium and supplements.
-
Cyclo(CRVIIF) stock solution (in DMSO).
-
Hypoxia chamber.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against HIF-1α, VEGF, GLUT1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with Cyclo(CRVIIF) at various concentrations.
-
Expose the cells to hypoxic conditions for 4-8 hours to induce HIF-1α expression.
-
Harvest the cells and prepare whole-cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Disclaimer
The information provided in these application notes is intended for research use only. The experimental protocols are provided as a guideline and may require optimization for specific experimental conditions and cell lines. Due to the limited publicly available data on Cyclo(CRVIIF), some of the presented methodologies are based on the characterization of similar cyclic peptide inhibitors of the HIF-1 pathway.
References
- 1. Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A General RP-HPLC Method for the Quantification of Cyclo(CRVIIF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The method described herein is based on common practices for the analysis of cyclic peptides and utilizes a C18 stationary phase with ultraviolet (UV) detection, a widely accessible and reliable setup in most analytical laboratories.
Experimental Workflow
The overall workflow for the quantification of Cyclo(CRVIIF) using the described HPLC method is outlined below. This process begins with the careful preparation of standards and unknown samples, followed by chromatographic separation and detection, and concludes with data analysis and quantification.
Caption: Figure 1: Workflow for Cyclo(CRVIIF) HPLC Quantification.
Hypothetical Signaling Pathway Inhibition
Cyclic peptides like Cyclo(CRVIIF) are often designed to be inhibitors of specific protein-protein interactions within a signaling pathway. The diagram below illustrates a hypothetical pathway where Cyclo(CRVIIF) acts as an antagonist to a receptor, thereby inhibiting a downstream signaling cascade.
Caption: Figure 2: Inhibition of a Signaling Cascade by Cyclo(CRVIIF).
Experimental Protocol
This protocol details the steps for preparing solutions and operating the HPLC system for the quantification of Cyclo(CRVIIF).
1. Materials and Reagents
-
Cyclo(CRVIIF) reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters (e.g., PVDF or PTFE)
2. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Photo Diode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelengths: 214 nm (for peptide backbone) and 280 nm (if aromatic residues are present).
-
Injection Volume: 10 µL
3. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Preparation of Standard and Sample Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of Cyclo(CRVIIF) reference standard and dissolve it in 1.0 mL of a 50:50 mixture of Mobile Phase A and B.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve the unknown sample containing Cyclo(CRVIIF) in an appropriate solvent and dilute with Mobile Phase A to fall within the calibration range. Filter all solutions through a 0.22 µm syringe filter before injection.
Data Presentation and Method Validation
A validated method ensures that the analytical results are accurate and reliable. The following tables summarize the key validation parameters and present hypothetical quantitative data for Cyclo(CRVIIF).
Table 1: Method Validation Parameters
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 1 - 200 µg/mL | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5% - 102.1% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 1.2% |
| - Intermediate Precision | ≤ 3.0% | 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
Table 2: Quantitative Data from a Sample Analysis
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 12.5 | 150,234 | 10.0 |
| Standard 2 (50 µg/mL) | 12.5 | 755,123 | 50.0 |
| Standard 3 (100 µg/mL) | 12.5 | 1,510,456 | 100.0 |
| Unknown Sample 1 | 12.5 | 452,890 | 30.1 |
| Unknown Sample 2 | 12.5 | 987,654 | 65.4 |
Conclusion
This application note provides a comprehensive framework for the quantification of the cyclic peptide Cyclo(CRVIIF) using a standard RP-HPLC method with UV detection. The detailed protocol for sample and standard preparation, along with the specified HPLC conditions, offers a solid starting point for method development. The inclusion of validation parameters and hypothetical data serves as a guide for ensuring the method is robust, accurate, and precise for its intended purpose in a research or drug development setting. Researchers can adapt the mobile phase gradient and other minor parameters to optimize the separation for their specific needs.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclo(CRVIIF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cyclo(CRVIIF), a cyclic hexapeptide with the sequence Cys-Arg-Val-Ile-Ile-Phe.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing Cyclo(CRVIIF)?
The synthesis of Cyclo(CRVIIF) presents several challenges primarily related to its amino acid composition. The presence of Cysteine (Cys) and Arginine (Arg) can lead to specific side reactions. Cysteine is prone to racemization and S-alkylation, particularly during cleavage from the resin.[1][2] The bulky side chain of Arginine, even when protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can sterically hinder coupling reactions and its side chain can form hydrogen bonds that may impede cyclization.[3] The hydrophobic nature of Valine, Isoleucine, and Phenylalanine can also contribute to aggregation of the growing peptide chain during solid-phase peptide synthesis (SPPS).
Q2: Solid-phase versus solution-phase synthesis: Which is better for Cyclo(CRVIIF)?
Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis have been successfully employed for cyclic peptides.
-
Solid-Phase Peptide Synthesis (SPPS): This is often the preferred method for linear peptide assembly due to ease of purification. On-resin cyclization can be advantageous as the pseudo-dilution effect can favor intramolecular cyclization over intermolecular oligomerization.[4]
-
Solution-Phase Synthesis: This method is typically used for the cyclization of the cleaved linear peptide. It can offer more flexibility in terms of reaction conditions and may be necessary if on-resin cyclization proves inefficient. However, it can be more challenging to purify the final product from byproducts.[5]
For Cyclo(CRVIIF), a common strategy is to synthesize the linear precursor on a solid support and then perform the cyclization in solution after cleavage.
Q3: What is the recommended cyclization strategy for Cyclo(CRVIIF)?
The most common cyclization strategy for peptides like Cyclo(CRVIIF) is through the formation of a disulfide bond between the Cysteine thiol groups. This involves the oxidation of the linear dithiol peptide. Alternatively, a head-to-tail amide bond formation can be performed. Given the presence of a single Cysteine, a head-to-tail cyclization would be the primary approach.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Cyclo(CRVIIF).
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Linear Peptide during SPPS | Incomplete Coupling: Steric hindrance from bulky residues like Arg(Pbf), Val, and Ile. Peptide Aggregation: Hydrophobic residues promoting chain aggregation. | Optimize Coupling: Use highly efficient coupling reagents like HATU or HCTU. Consider double coupling for problematic residues. Reduce Aggregation: Use resins with a lower substitution degree. Incorporate pseudoproline dipeptides if aggregation is severe. |
| Side Product Formation during Cleavage | S-alkylation of Cysteine: The thiol group of Cysteine can be alkylated by carbocations generated during TFA cleavage, especially from Wang resin.[1][6] | Use Scavengers: Employ a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) to quench carbocations.[6] |
| Low Cyclization Yield | Intermolecular Oligomerization: High concentration of the linear peptide in solution favors the formation of dimers and higher oligomers. Unfavorable Conformation: The linear peptide may not readily adopt a conformation suitable for cyclization. Inhibition by Protected Arginine: The Pbf protecting group on Arginine can form intramolecular hydrogen bonds with the C-terminal carboxyl group, hindering cyclization.[3] | High Dilution: Perform the cyclization at a low peptide concentration (e.g., 0.1-1 mM) to favor intramolecular reaction. Optimize Solvent and Temperature: Screen different solvents (e.g., DMF, DCM) and temperatures to find optimal cyclization conditions. Additive Usage: The addition of aqueous additives to the cyclization reaction has been shown to improve yields for difficult sequences.[3] |
| Racemization of Cysteine | Activation Conditions: The activation of the C-terminal amino acid during cyclization can lead to epimerization, especially with Cysteine. | Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as those combined with additives like HOAt or OxymaPure. Copper(II) chloride with HOBt has also been reported to reduce racemization in segment couplings.[2] |
| Difficulty in Purification | Similar Retention Times: The cyclic peptide and byproducts (e.g., oligomers, diastereomers) may have very similar retention times in RP-HPLC. | Optimize HPLC Conditions: Use a shallow gradient and a high-resolution column. Consider alternative purification techniques like affinity chromatography if applicable.[7][8] |
Experimental Protocols
Representative Protocol for Solid-Phase Synthesis of Linear H-Cys(Trt)-Arg(Pbf)-Val-Ile-Ile-Phe-OH
This protocol is a general guideline and may require optimization.
-
Resin Selection and Loading:
-
Start with a 2-chlorotrityl chloride (2-CTC) resin to allow for the cleavage of the fully protected peptide, minimizing side reactions.
-
Load the first amino acid, Fmoc-Phe-OH, onto the resin using N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).
-
-
Peptide Chain Elongation (Fmoc-SPPS):
-
Deprotection: Remove the Fmoc group using 20% piperidine in N,N-dimethylformamide (DMF).
-
Coupling: Couple the subsequent Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH) using a coupling reagent like HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF. Use a 3-5 fold excess of amino acid and coupling reagents.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and DCM.
-
-
Cleavage of the Linear Peptide:
-
Cleave the protected linear peptide from the resin using a mild acid solution such as 1-5% trifluoroacetic acid (TFA) in DCM.
-
Neutralize the cleaved peptide solution immediately with a base like pyridine.
-
Representative Protocol for Solution-Phase Cyclization
-
Cyclization Reaction:
-
Dissolve the fully protected linear peptide in a suitable solvent (e.g., DMF or a mixture of DMF/DCM) to a final concentration of 0.1-1 mM.
-
Add the coupling reagent (e.g., PyBOP or HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
-
Deprotection:
-
After cyclization is complete, remove the solvent under reduced pressure.
-
Treat the crude cyclic peptide with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) to remove the side-chain protecting groups.
-
-
Purification:
-
Precipitate the deprotected cyclic peptide with cold diethyl ether.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Solid-phase synthesis and solution-phase cyclization workflow for Cyclo(CRVIIF).
Caption: Troubleshooting logic for low yield in Cyclo(CRVIIF) synthesis.
References
- 1. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single-step purification of cyclotides using affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing Cyclo(CRVIIF) Cyclization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cyclization of Cyclo(CRVIIF) and other peptides. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of the Cyclo(CRVIIF) cyclization reaction?
A1: Several factors can significantly impact the efficiency and yield of peptide cyclization. Key parameters to control include:
-
Peptide Concentration: The concentration of the linear peptide precursor is crucial. High concentrations can favor intermolecular reactions, leading to the formation of dimers and oligomers, while lower concentrations (typically in the range of 1-5 mM) promote intramolecular cyclization.[1]
-
Reaction Temperature: Temperature can affect the rate of cyclization and the stability of the peptide and reagents. While some cyclizations proceed well at room temperature, others may benefit from heating or cooling to minimize side reactions.
-
pH of the Reaction Mixture: The pH of the solution is critical, especially for methods involving nucleophilic attack. For instance, a slightly basic pH can enhance the nucleophilicity of amine groups in head-to-tail cyclization.
-
Choice of Coupling Reagents: The selection of coupling reagents (e.g., HATU, HBTU, PyBOP, DIC/HOBt) and additives can significantly influence the reaction rate and suppress side reactions like racemization.[2][3]
-
Solvent: The solvent system should be chosen to ensure the solubility of the linear peptide and facilitate the desired conformation for cyclization. Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and mixtures containing water.
-
Peptide Sequence and Steric Hindrance: The amino acid sequence of the peptide can intrinsically favor or hinder cyclization. Sterically hindered amino acids at the cyclization site can reduce yields.[4] The presence of turn-inducing residues like proline or glycine can pre-organize the peptide backbone into a conformation amenable to cyclization.[5]
Q2: How can I minimize the formation of dimers and other oligomers during cyclization?
A2: Dimerization and oligomerization are common side reactions that compete with the desired intramolecular cyclization. To minimize these, consider the following strategies:
-
High Dilution: Performing the cyclization at a low peptide concentration (pseudo-dilution) is the most effective way to favor intramolecular reaction over intermolecular reactions.[1]
-
On-Resin Cyclization: Cyclizing the peptide while it is still attached to the solid-phase support can mimic high dilution conditions, as the peptide chains are physically separated on the resin beads.[6]
-
Slow Addition of the Linear Peptide: For solution-phase cyclization, slowly adding the linear peptide to the reaction mixture can help maintain a low effective concentration.
-
Use of Turn-Inducing Elements: Incorporating amino acids like proline or glycine, or using pseudoprolines, can pre-organize the peptide into a conformation that favors cyclization, thereby increasing the rate of the intramolecular reaction relative to intermolecular reactions.[5]
Q3: What are common side reactions other than oligomerization, and how can I prevent them?
A3: Besides oligomerization, several other side reactions can occur during peptide synthesis and cyclization:
-
Racemization: The chiral integrity of amino acids, particularly at the C-terminus, can be compromised during activation. To suppress racemization, use coupling reagents with additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt).[7] Performing the reaction at a lower temperature can also help.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate, especially when followed by residues like glycine, serine, or asparagine. This can lead to racemization and the formation of β-aspartyl peptides.[7] Using protecting groups for the aspartate side chain that are more stable to the reaction conditions and adding HOBt can reduce this side reaction.[7]
-
Diketopiperazine Formation: At the dipeptide stage of solid-phase peptide synthesis, intramolecular cyclization can occur to form a stable six-membered diketopiperazine ring, leading to cleavage of the peptide from the resin. This is particularly common with proline at the N-terminus.[7] Using 2-chlorotrityl chloride resin, which is more sterically hindered, can help suppress this side reaction.[7]
-
Oxidation of Methionine: The sulfur atom in methionine can be oxidized to a sulfoxide. This can often be reversed by treatment with reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Cyclic Product | - Inefficient coupling reagent or conditions. - Steric hindrance at the cyclization site. - Unfavorable peptide conformation. - Aggregation of the linear peptide. | - Optimize coupling reagents (e.g., switch to a more powerful one like HATU). - Increase reaction time and/or temperature. - Redesign the linear peptide to cyclize at a less hindered position. - Incorporate turn-inducing residues (e.g., Pro, Gly). - Use chaotropic salts or detergents to disrupt aggregation.[9] - Perform the reaction under high dilution or on-resin. |
| Presence of a Significant Amount of Unreacted Linear Peptide | - Incomplete reaction. - Deactivation of coupling reagents. - Poor solubility of the linear peptide. | - Extend the reaction time. - Add a fresh batch of coupling reagents. - Optimize the solvent system to improve solubility. |
| High Levels of Dimer and/or Oligomer Formation | - Peptide concentration is too high. - Slow intramolecular cyclization rate. | - Decrease the concentration of the linear peptide. - Use a high-dilution technique (e.g., syringe pump addition). - Perform the cyclization on-resin. |
| Observation of Unexpected Masses in Mass Spectrometry Analysis | - Side reactions such as aspartimide formation, oxidation, or piperidine adducts. - Racemization leading to diastereomers. - Incomplete deprotection of side chains. | - Review the peptide sequence for problematic residues (e.g., Asp, Met, Cys). - Implement strategies to minimize specific side reactions (see FAQs). - Confirm the completion of all deprotection steps before cyclization. |
| Difficulty in Purifying the Cyclic Peptide | - Co-elution with byproducts (e.g., diastereomers, oligomers). - Poor solubility of the cyclic peptide. | - Optimize the HPLC purification gradient. - Use a different stationary phase for chromatography. - Explore alternative purification techniques (e.g., precipitation). |
Quantitative Data on Cyclization Conditions
The following table summarizes the effect of different reaction conditions on the yield of peptide cyclization for various model peptides. This data can serve as a starting point for optimizing the cyclization of Cyclo(CRVIIF).
| Peptide Sequence | Cyclization Method | Coupling Reagent | Solvent | Concentration (mM) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H-FYPWL-OH | Solution-phase | PyBOP/HOBt/DIPEA | DMF | 1 | 25 | 2 | 85 | [6] |
| H-FYPWL-OH | On-resin | PyBOP/HOBt/DIPEA | DMF | N/A | 25 | 0.4 | 95 | [6] |
| H-TTKE-OH | Solution-phase | PyBOP/HOBt/DIPEA | DMF | 1 | 25 | 2 | 39 | [6] |
| H-TTKE-OH | On-resin | PyBOP/HOBt/DIPEA | DMF | N/A | 25 | 2.5 | 39 | [6] |
| H-TKYAE-OH | Solution-phase | PyBOP/HOBt/DIPEA | DMF | 1 | 25 | 2 | 90 | [6] |
| H-TKYAE-OH | On-resin | PyBOP/HOBt/DIPEA | DMF | N/A | 25 | 0.4 | 100 | [6] |
| H-TKTRRE-OH | Solution-phase | PyBOP/HOBt/DIPEA | DMF | 1 | 25 | 2 | 88 | [6] |
| H-TKTRRE-OH | On-resin | PyBOP/HOBt/DIPEA | DMF | N/A | 25 | 0.4 | 100 | [6] |
| H-TKYRRE-OH | Solution-phase | PyBOP/HOBt/DIPEA | DMF | 1 | 25 | 2 | 70 | [6] |
| H-TKYRRE-OH | On-resin | PyBOP/HOBt/DIPEA | DMF | N/A | 25 | 2.5 | 72 | [6] |
Experimental Protocols
Protocol 1: On-Resin Head-to-Tail Peptide Cyclization using HATU/DIPEA
This protocol describes a general procedure for the on-resin cyclization of a linear peptide precursor.
Materials:
-
Peptide-resin (fully protected linear precursor)
-
N,N-Dimethylformamide (DMF)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (20% in DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
N-terminal Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Cyclization Reaction: a. Prepare a solution of HATU (3-5 equivalents relative to resin loading) in DMF. b. Add the HATU solution to the resin. c. Add DIPEA (6-10 equivalents) to the resin suspension. d. Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a small sample of resin cleaved and analyzed by LC-MS.
-
Washing: After the reaction is complete, wash the resin with DMF (5 times) and DCM (5 times).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the cyclic peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative HPLC.
Visualizing the Workflow and Troubleshooting
Experimental Workflow for Cyclization Optimization
Caption: A general workflow for the optimization of peptide cyclization reactions.
Troubleshooting Logic for Low Cyclization Yield
References
- 1. raj.emorychem.science [raj.emorychem.science]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. iris-biotech.de [iris-biotech.de]
- 9. blog.mblintl.com [blog.mblintl.com]
reducing epimerization during Cyclo(CRVIIF) synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and reduce epimerization during the synthesis of the cyclic peptide Cyclo(CRVIIF).
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of Cyclo(CRVIIF) synthesis, and why is it a significant issue?
A1: Epimerization is a chemical process where one stereoisomer of a compound transforms into another, differing in the configuration at only one chiral center.[1] During the synthesis of Cyclo(CRVIIF), this typically occurs at the alpha-carbon of an amino acid residue, converting it from its natural L-configuration to the unnatural D-configuration. This is a critical issue because even a small change in the stereochemistry of a single amino acid can drastically alter the peptide's three-dimensional structure, which in turn can significantly reduce or eliminate its biological activity.[2] Furthermore, the resulting diastereomers (epimers) often have very similar physical properties, making them difficult to separate by standard purification techniques like HPLC.[2]
Q2: Which amino acid residue in the Cyclo(CRVIIF) sequence is most susceptible to epimerization?
A2: The C-terminal amino acid that is activated for the final cyclization step is the most susceptible to epimerization. For a peptide with the sequence Cys-Arg-Val-Ile-Ile-Phe (CRVIIF), the Phenylalanine (Phe) residue would be activated to form the amide bond with the N-terminal Cysteine. This activation process, especially under basic conditions, makes the alpha-proton of the Phe residue acidic and prone to abstraction, leading to a loss of chiral integrity.[1][3] Certain amino acids like Cysteine and Histidine are also known to be particularly prone to racemization.[4]
Q3: How can I detect and quantify the level of epimerization in my Cyclo(CRVIIF) sample?
A3: The most common method for detecting and quantifying epimerization is High-Performance Liquid Chromatography (HPLC).[5] Diastereomers, such as the desired LLL-peptide and the epimerized LDL-peptide, typically have different retention times on a chiral or even a standard reverse-phase column, allowing for their separation and quantification.[5][6] To confirm the identity of the peaks, you can synthesize a standard sample of the D-Phe epimer of Cyclo(CRVIIF) and compare its retention time.[6] Tandem mass spectrometry (LC-MS/MS) can also be used to identify epimers, though it is more complex as they share the same mass.[7][8]
Troubleshooting Guide
Q4: I'm observing a significant diastereomeric impurity in my final product. What are the primary causes of epimerization during the cyclization step?
A4: High levels of epimerization during cyclization are almost always linked to the conditions used for activating the C-terminal carboxylic acid. The primary mechanism involves the formation of an oxazol-5(4H)-one intermediate, which can easily lose its alpha-proton in the presence of a base.[1] Key factors that promote this side reaction include:
-
Choice of Coupling Reagent: Some reagents are more prone to causing epimerization than others.[9]
-
Type and Amount of Base: Excess or strong bases significantly accelerate the abstraction of the alpha-proton.[1]
-
Solvent: Polar aprotic solvents like DMF can increase the rate of epimerization.[9]
-
Reaction Temperature: Higher temperatures can increase the rate of epimerization.[9]
-
Pre-activation Time: Allowing the carboxylic acid to sit with the coupling reagent and base for an extended period before the amine is introduced can lead to higher levels of the epimerized product.[5]
Below is a diagram illustrating the factors that contribute to epimerization.
Caption: Factors influencing the epimerization pathway during peptide cyclization.
Q5: How can I modify my experimental protocol to minimize epimerization?
A5: To minimize epimerization, you should optimize the choice of coupling reagents, additives, base, and reaction conditions. The goal is to promote the direct amidation reaction while suppressing the formation of the oxazolone intermediate.
-
Coupling Reagents & Additives: Use coupling reagents known for low epimerization potential. Uronium/aminium salts like HATU, HBTU, and COMU, when used with additives, are generally effective.[10][11] Additives such as 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are crucial as they accelerate the coupling reaction and suppress epimerization more effectively than older additives like HOBt.[9][11]
-
Base Selection: The choice of base is critical. Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (TMP).[5][12] Use the minimum amount of base necessary to facilitate the reaction, typically 1-2 equivalents.
-
Solvent: While DMF is common, consider less polar solvents or solvent mixtures if solubility allows, as polar solvents can increase epimerization rates.[9] A mixture of chloroform and trifluoroethanol has been shown to suppress epimerization in some cases.[9]
-
Temperature: Perform the cyclization at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of epimerization.[9]
-
Reaction Strategy: On-resin cyclization is often preferred as the "pseudo-dilution" effect can reduce intermolecular side reactions.[10] Another strategy is to incorporate a "turn-inducing" element like a proline or a D-amino acid near the cyclization site to pre-organize the peptide backbone, which can improve cyclization yields and reduce side reactions.[10]
Data Presentation: Effect of Coupling Conditions on Epimerization
The following table summarizes data from studies on similar peptide syntheses, demonstrating how different conditions can affect the percentage of epimerized product. Note: These are representative values and actual results for Cyclo(CRVIIF) may vary.
| Coupling Reagent | Additive | Base | Solvent | % Epimerization (Example) | Citation(s) |
| HBTU | - | DIEA | DMF | High (~15-25%) | [1] |
| HATU | - | NMM | DMF | Moderate (~5-15%) | [5] |
| DCC | HOBt | - | DCM | Low to Moderate (~2-10%) | [9][13] |
| HATU | HOAt | DIEA | DMF | Low (<5%) | [2] |
| COMU | (Internal) | DIEA | NMP | Very Low (<2%) | [11] |
| HATU | - | TMP | DMF | Very Low (<2%) | [5][12] |
Experimental Protocols
Protocol 1: Low-Epimerization On-Resin Cyclization of CRVIIF
This protocol is designed to minimize epimerization during the head-to-tail cyclization of the linear CRVIIF peptide, which is anchored to the resin via a side chain.
-
Peptide Synthesis: Synthesize the linear peptide H₂N-Cys(Trt)-Arg(Pbf)-Val-Ile-Ile-Phe-Linker-Resin using standard Fmoc-SPPS chemistry. The peptide is attached to the resin via a side-chain linker (e.g., on a Lys or Asp residue incorporated for this purpose, not shown in the CRVIIF sequence) or a backbone amide linker.
-
N-terminal Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.
-
Cyclization Cocktail Preparation: In a separate vessel, prepare the cyclization cocktail. For every 0.1 mmol of peptide on resin, dissolve 3 equivalents of HATU and 3 equivalents of HOAt in anhydrous DMF (approx. 5 mL).[2]
-
Cyclization Reaction:
-
Swell the deprotected peptide-resin in anhydrous DMF.
-
Add 6 equivalents of a sterically hindered base, such as 2,4,6-trimethylpyridine (TMP), to the resin slurry and agitate for 2 minutes.[5][12]
-
Add the pre-prepared HATU/HOAt solution to the resin.
-
Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by taking small resin samples and analyzing via LC-MS after a test cleavage.
-
-
Cleavage and Deprotection: Once cyclization is complete, wash the resin with DMF and DCM and dry it. Cleave the cyclic peptide from the resin and remove all side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the cyclic peptide using reverse-phase HPLC.
Protocol 2: HPLC Analysis of Epimerization
This protocol provides a method to separate and quantify the desired Cyclo(CRVIIF) from its D-Phe epimer.
-
Sample Preparation: Prepare a 1 mg/mL solution of your crude, purified, or test-cleavage peptide sample in a suitable solvent (e.g., 50:50 Acetonitrile/H₂O). If available, prepare a standard of the D-Phe epimer and a 1:1 mixture of the desired product and the epimer standard.[6]
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detector: UV at 220 nm.
-
-
Gradient Elution:
-
Identify a suitable gradient that can separate the two diastereomers. Start with a broad gradient (e.g., 5-95% B over 30 minutes).
-
Once the approximate retention times are known, optimize the gradient to achieve baseline separation. A shallow gradient around the elution time of the peptides is often effective (e.g., increasing Mobile Phase B by 0.5-1.0% per minute).
-
-
Quantification: Integrate the peak areas for the desired product (L-Phe isomer) and the epimerized product (D-Phe isomer). Calculate the percentage of epimerization as: % Epimerization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100
Troubleshooting Workflow Diagram
Use the following workflow to systematically address epimerization issues.
Caption: A systematic workflow for troubleshooting and reducing epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 3. Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
Technical Support Center: Large-Scale Synthesis of Cyclo(CRVIIF)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Cyclo(CRVIIF). Our focus is on addressing common challenges encountered during solid-phase peptide synthesis (SPPS), cyclization, and purification of this cyclic peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of Cyclo(CRVIIF)?
The primary challenges stem from the peptide's sequence, which is rich in hydrophobic amino acids (Val, Ile, Phe). These challenges include:
-
Aggregation: The growing peptide chains can aggregate on the solid support, leading to poor solvation, incomplete reactions, and low yields.[1][2]
-
Difficult Couplings: Steric hindrance and aggregation can make the formation of peptide bonds inefficient, particularly at hydrophobic residues.
-
Poor Solubility: The linear precursor of Cyclo(CRVIIF) may have low solubility in standard solvents, complicating purification and cyclization steps.
-
Cyclization Efficiency: Achieving high yields in the intramolecular cyclization step can be difficult, with risks of dimerization or polymerization.[3]
-
Side Reactions: The presence of certain amino acids can lead to side reactions like oxidation or aspartimide formation, although the hypothetical sequence Cys-Arg-Val-Ile-Ile-Phe is less prone to the latter.[2][4]
Q2: What is a reasonable expected yield for the large-scale synthesis of Cyclo(CRVIIF)?
Yields can vary significantly based on the scale, synthesis strategy, and purification methods. The following table provides a general expectation for yields at different stages of the synthesis.
| Synthesis Stage | Typical Yield Range (%) | Key Factors Influencing Yield |
| Solid-Phase Peptide Synthesis (Crude Linear Peptide) | 50 - 70% | Resin choice, coupling efficiency, prevention of aggregation. |
| Cyclization (Crude Cyclic Peptide) | 30 - 60% | Concentration of peptide, cyclization reagent, reaction time. |
| Purification (Final Pure Cyclic Peptide) | 40 - 80% (of crude cyclic) | Purity of the crude material, HPLC column loading, gradient optimization. |
| Overall Yield | 5 - 25% | Cumulative efficiency of all steps. |
Q3: How can I monitor the progress of the synthesis and cyclization?
Regular monitoring is crucial for a successful synthesis.
-
SPPS: Use qualitative tests like the ninhydrin (Kaiser) test to check for complete coupling after each amino acid addition.[1] For large-scale synthesis, collecting and analyzing a small sample of the resin-bound peptide by HPLC/MS after key couplings can provide more detailed information.
-
Cyclization: The progress of the cyclization reaction should be monitored by reverse-phase HPLC (RP-HPLC). A decrease in the peak corresponding to the linear precursor and the appearance of a new peak for the cyclic product will be observed. Mass spectrometry (MS) should be used to confirm the identity of both peaks.
Troubleshooting Guides
Problem 1: Low Yield of the Linear Peptide from SPPS
Symptoms:
-
Low final weight of the crude peptide after cleavage from the resin.
-
HPLC analysis of the crude product shows a complex mixture with many deletion sequences.
-
The resin beads appear clumped or do not swell properly during synthesis.[2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation | 1. Switch to a specialized resin: Use a low-substitution resin or a resin designed to minimize aggregation, such as a PEG-based resin (e.g., TentaGel) or SURE™ resin.[2][4] 2. Incorporate pseudoproline dipeptides: If compatible with the final product's activity, strategically replace a Ser or Thr residue in a similar sequence with a pseudoproline dipeptide to disrupt secondary structure formation.[2][5] 3. Use backbone protection: Employ 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protection on a preceding amino acid to disrupt hydrogen bonding.[2] 4. Optimize reaction conditions: Increase the reaction temperature (e.g., using microwave-assisted synthesis), sonicate the reaction vessel, or add chaotropic salts like LiCl to the coupling and deprotection solutions.[2][6] |
| Inefficient Coupling | 1. Use a stronger coupling reagent: Switch to a more potent coupling reagent like HATU or HCTU. 2. Double couple: Perform a second coupling step for amino acids known to be difficult to couple (e.g., Val, Ile).[4] 3. Change the solvent: Replace DMF with N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides.[4] |
| Incomplete Fmoc Deprotection | 1. Extend deprotection time: Increase the duration of the piperidine treatment. 2. Add DBU: For very difficult deprotections, add 1-2% DBU to the piperidine solution to increase its basicity.[2] |
Problem 2: Inefficient Cyclization
Symptoms:
-
HPLC monitoring shows a significant amount of linear peptide remaining even after extended reaction times.
-
Mass spectrometry analysis reveals the presence of dimers, trimers, or higher-order oligomers.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Intermolecular Reactions (Oligomerization) | 1. High concentration: The cyclization is highly concentration-dependent. Perform the reaction under high dilution conditions (typically 0.1-1 mM) to favor the intramolecular reaction over intermolecular reactions. This can be achieved by the slow addition of the linear peptide solution to a larger volume of solvent. 2. Optimize pH: Adjust the pH of the reaction mixture. For head-to-tail cyclization, a slightly basic pH (8.0-9.0) is generally optimal to ensure the N-terminal amine is deprotonated and nucleophilic. |
| Poor Pre-organization of the Linear Peptide | 1. Introduce turn-inducing elements: If possible, incorporate a proline or a D-amino acid into the linear precursor to promote a pre-organized conformation that is favorable for cyclization.[3] 2. Solvent optimization: Experiment with different solvent systems. A mixture of organic solvents (e.g., DCM, DMF) and water can influence the peptide's conformation. |
| Poor Solubility of the Linear Peptide | 1. Use solubilizing additives: Add chaotropic agents or organic co-solvents like acetonitrile or isopropanol to improve the solubility of the linear precursor. 2. Incorporate solubilizing tags: For very difficult cases, a temporary solubilizing tag could be attached to the peptide, which is then cleaved after cyclization.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of Linear CRVIIF Precursor
This protocol outlines a standard Fmoc-based solid-phase synthesis approach.
-
Resin Selection and Swelling:
-
Start with a pre-loaded Fmoc-Phe-Wang resin or a similar appropriate resin.
-
Swell the resin in DMF for at least 1 hour.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent like HCTU (3-5 equivalents) in DMF.
-
Add a base such as DIPEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor coupling completion with a ninhydrin test.[1] If the test is positive, perform a second coupling.
-
Wash the resin with DMF (5-7 times).
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the sequence (Ile, Ile, Val, Arg, Cys). For Arginine, ensure proper side-chain protection (e.g., Pbf). For Cysteine, use a protecting group compatible with the cleavage and cyclization strategy (e.g., Trt).
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Protocol 2: Head-to-Tail Cyclization of Linear CRVIIF
-
Dissolution of Linear Peptide:
-
Dissolve the crude linear peptide in a suitable solvent system, such as a mixture of DMF and DCM. The concentration should be kept low.
-
-
Cyclization Reaction:
-
Prepare a reaction vessel with a larger volume of the same solvent system, containing a coupling reagent (e.g., HATU, PyBOP) and a non-hindered base (e.g., DIPEA or collidine).
-
Slowly add the dissolved linear peptide to the reaction vessel over several hours using a syringe pump to maintain high dilution.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
-
Monitoring and Quenching:
-
Monitor the reaction by RP-HPLC/MS until the linear precursor is consumed.
-
Once the reaction is complete, quench any remaining coupling reagents by adding a small amount of water or a primary amine.
-
-
Work-up:
-
Remove the solvent under reduced pressure.
-
The crude cyclic peptide can then be precipitated, washed, and dried before purification.
-
Visualizations
Caption: Workflow for the large-scale synthesis of Cyclo(CRVIIF).
Caption: Troubleshooting decision tree for Cyclo(CRVIIF) synthesis.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. blog.mblintl.com [blog.mblintl.com]
Cyclo(CRVIIF) Permeability Enhancement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the cell permeability of Cyclo(CRVIIF) and other cyclic peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which a cyclic peptide like Cyclo(CRVIIF) can cross the cell membrane?
A cyclic peptide can enter a cell through two main pathways: passive diffusion and active transport.[1]
-
Passive Diffusion: The peptide moves directly across the lipid bilayer of the cell membrane. This process is highly dependent on the peptide's physicochemical properties, such as its size, charge, lipophilicity, and its ability to form intramolecular hydrogen bonds to shield its polar backbone.[1][2] Many successful permeable cyclic peptides, like Cyclosporine A, utilize this mechanism by adopting a "closed" conformation in the hydrophobic membrane environment and an "open" conformation in aqueous environments.[2][3]
-
Active Transport: This involves cellular machinery, most commonly endocytosis. The peptide is engulfed by the cell membrane to form an intracellular vesicle called an endosome.[2] For the peptide to reach its intracellular target, it must then escape from the endosome into the cytoplasm, which is often a significant challenge.[4]
Q2: What are the most common chemical modification strategies to improve the passive permeability of Cyclo(CRVIIF)?
Several structural modification strategies can be employed to enhance passive permeability. These generally aim to reduce the peptide's polar surface area and increase its ability to form intramolecular hydrogen bonds.
-
Backbone N-methylation: Replacing an amide proton (N-H) with an N-methyl group (N-CH₃) is a highly effective strategy.[5] This modification reduces the number of hydrogen bond donors, can promote a membrane-friendly conformation, and often increases metabolic stability.[3][6]
-
Side-Chain Modifications: Systematically altering amino acid side chains can improve permeability. This includes replacing polar residues with lipophilic ones or incorporating unnatural amino acids.[7]
-
Introduction of D-Amino Acids: Substituting L-amino acids with their D-isomers can induce specific turns in the peptide backbone, promoting conformations that are more favorable for passive diffusion.[8][9]
-
Conformational Pinning: Introducing constraints, such as incorporating proline or other conformationally rigid amino acids, can lock the peptide into a more permeable state.[2]
Q3: How can I use Cell-Pennetrating Peptides (CPPs) to deliver Cyclo(CRVIIF) into cells?
If modifying the core structure of Cyclo(CRVIIF) is not feasible or compromises its activity, conjugation to a CPP is a viable alternative. CPPs are short peptides that can translocate across the cell membrane and carry a molecular cargo with them.[1][4]
-
Strategy: Cyclo(CRVIIF) (the "cargo") is chemically linked to a known CPP sequence (e.g., Tat, Penetratin, or R9).[1]
-
Mechanism: The CPP-cargo conjugate typically enters the cell via endocytosis. The efficiency of this approach depends on both the uptake of the conjugate and its subsequent escape from the endosome.[10]
-
Considerations: The linker used for conjugation and the specific CPP chosen can significantly impact the overall efficacy. Reversible strategies, such as using a disulfide bond that is cleaved in the reducing environment of the cytosol, can release the native peptide intracellularly.[10][11]
Troubleshooting Guide
Problem 1: I have synthesized several N-methylated analogs of Cyclo(CRVIIF), but their permeability has not improved.
-
Possible Cause 1: Incorrect Position of N-methylation. The position of N-methylation is critical. Randomly methylating the backbone is unlikely to be effective.[2] Methylation at a residue involved in a key intramolecular hydrogen bond that stabilizes the "closed" permeable conformation can be detrimental.
-
Troubleshooting Steps:
-
Conformational Analysis: Use NMR spectroscopy in different solvents (e.g., chloroform and water/DMSO) to understand the conformational dynamics of your parent peptide and its analogs. This can help identify which amide protons are solvent-exposed and which are already involved in intramolecular hydrogen bonds.[2]
-
Systematic Scan: Synthesize a library of analogs where each amide is individually methylated. This systematic approach allows you to identify which positions are amenable to methylation and lead to improved permeability.
-
Molecular Modeling: Computational approaches can predict the impact of N-methylation at different positions on the peptide's conformational ensemble and its polar surface area.
-
Problem 2: My modified Cyclo(CRVIIF) analog shows high permeability in the PAMPA assay but is inactive in cell-based functional assays.
-
Possible Cause 1: Disruption of the Bioactive Conformation. The chemical modifications that improved permeability may have altered the peptide's 3D structure, preventing it from binding to its intracellular target. This is a common trade-off in peptide drug design.
-
Troubleshooting Steps:
-
Target Binding Assay: Confirm that the modified peptide still binds to its target protein with sufficient affinity using an in vitro binding assay (e.g., SPR, ITC, or a fluorescence polarization assay).
-
Structural Biology: If possible, obtain a co-crystal structure or use NMR to understand the binding mode of the original peptide. This will reveal the key residues and conformations required for activity, which should be preserved during modification.
-
Focus on Side-Chain Modifications: Altering side chains that are not involved in target binding is often a more promising approach than backbone modifications for retaining biological activity.
-
Reversible Cyclization: Consider strategies like reversible bicyclization, which improve permeability and stability for cell entry but then release the active, linear peptide inside the cell.[10][11]
-
Problem 3: My peptide shows low recovery and high variability in my Caco-2 permeability assay.
-
Possible Cause 1: Non-specific Binding and Aggregation. Peptides, especially lipophilic ones, are prone to binding to plastic labware and can aggregate in aqueous solutions, leading to inaccurate measurements.[12]
-
Troubleshooting Steps:
-
Add BSA to Receiver Compartment: Include bovine serum albumin (BSA) (e.g., 1%) in the receiver buffer. BSA acts as a "carrier" protein, preventing the peptide from sticking to the plate walls and improving recovery.[12]
-
Optimize Incubation Concentration: Lower the peptide concentration used in the assay to minimize aggregation.[12]
-
Extend Pre-incubation Times: Allowing the peptide to reach a steady state with the cell monolayer before starting the time course can improve reproducibility.[12]
-
Use Sensitive Analytics: Employ highly sensitive LC-MS/MS methods for quantification. Peptides often have low permeability, and a sensitive analytical method is crucial for accurate detection.[12]
-
Quantitative Data Summary
The cell permeability of a peptide is typically reported as an apparent permeability coefficient (Papp) in cm/s. The tables below summarize typical values from common assays and the effect of modifications.
Table 1: Interpretation of Apparent Permeability (Papp) Values
| Assay Type | Low Permeability (Papp cm/s) | Moderate Permeability (Papp cm/s) | High Permeability (Papp cm/s) |
| PAMPA | < 1 x 10⁻⁶ | 1 - 10 x 10⁻⁶ | > 10 x 10⁻⁶ |
| Caco-2 / MDCK | < 2 x 10⁻⁶ | 2 - 20 x 10⁻⁶ | > 20 x 10⁻⁶ |
Note: These values are general guidelines. The Caco-2 assay also provides information on active transport by calculating the efflux ratio.
Table 2: Example of N-methylation Effect on Permeability
| Peptide | Modification | Assay | Papp (cm/s) | Reference |
| Somatostatin Mimic | Parent Peptide | Caco-2 | < 0.5 x 10⁻⁶ | [3] |
| Somatostatin Mimic | Triple N-methylation | Caco-2 | 4 x 10⁻⁶ | [3] |
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to evaluate passive membrane permeability.[13]
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a stock solution of Cyclo(CRVIIF) in a suitable solvent (e.g., DMSO) and dilute it into a buffer to create the donor solution.
-
Assay Setup: Add the donor solution to the wells of the filter plate (the apical side). Add fresh buffer to the wells of a corresponding acceptor plate (the basolateral side). Place the filter plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the peptide in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculation: The Papp value is calculated based on the rate of appearance of the peptide in the acceptor well.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It can measure both passive diffusion and active efflux.[12][14]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with functional tight junctions.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add the test peptide solution to the apical (A) side and fresh buffer (containing 1% BSA) to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver (B) compartment at various time points.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Perform the experiment in the reverse direction to assess active efflux. Add the peptide to the basolateral side and sample from the apical side.
-
-
Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS/MS.
-
Calculation:
-
Calculate the Papp values for both the A-to-B and B-to-A directions.
-
The Efflux Ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER > 2 suggests the peptide is a substrate for an active efflux transporter like P-glycoprotein.
-
Visualized Workflows and Mechanisms
Caption: Workflow for optimizing the cell permeability and activity of a cyclic peptide.
Caption: Major pathways for cyclic peptide entry into the cytoplasm.
Caption: Key molecular properties influencing passive permeability via conformational changes.
References
- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 2. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CycPeptMP: enhancing membrane permeability prediction of cyclic peptides with multi-level molecular features and data augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and dâAmino Acids - American Chemical Society - Figshare [acs.figshare.com]
- 10. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolian.com [resolian.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological Membrane-Penetrating Peptides: Computational Prediction and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Cyclo(CRVIIF) Activity
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in their experiments with the synthetic cyclic peptide, Cyclo(CRVIIF).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and biological evaluation of Cyclo(CRVIIF).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Cyclization | Incomplete cyclization reaction. | Optimize cyclization conditions: adjust pH, temperature, and reaction time. Consider using a different cyclization reagent. |
| Side reactions (e.g., dimerization, polymerization). | Perform the reaction at a lower concentration to favor intramolecular cyclization. | |
| Adsorption of the peptide to glassware. | Silanize glassware before use. | |
| Multiple Peaks in HPLC/LC-MS Analysis | Presence of impurities or byproducts. | Optimize the purification protocol. Try different HPLC columns, mobile phases, or gradient profiles. |
| Isomers of Cyclo(CRVIIF). | Isomeric separation may require specialized chiral chromatography. | |
| Oxidation of cysteine residue. | Perform reactions and purification under an inert atmosphere (e.g., nitrogen or argon). Add a reducing agent like DTT to the purification buffers. | |
| Inconsistent Biological Activity | Inaccurate peptide concentration. | Ensure accurate quantification of the peptide stock solution using methods like amino acid analysis or a Bradford assay. |
| Peptide degradation. | Store the peptide in lyophilized form at -20°C or -80°C. For solutions, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. | |
| Variability in cell-based assays. | Standardize cell culture conditions, including cell passage number, seeding density, and serum concentration. | |
| Presence of contaminants (e.g., trifluoroacetic acid - TFA). | Remove residual TFA from the purified peptide by repeated lyophilization from a dilute HCl solution or by using a salt exchange resin. | |
| Poor Solubility | Hydrophobic nature of the peptide. | Dissolve the peptide in a small amount of an organic solvent (e.g., DMSO, DMF) before diluting with aqueous buffer. Sonication may also aid dissolution. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for synthesizing Cyclo(CRVIIF)?
The recommended method is solid-phase peptide synthesis (SPPS) followed by head-to-tail cyclization in solution. A detailed protocol is provided in the "Experimental Protocols" section.
2. How should I purify Cyclo(CRVIIF)?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying Cyclo(CRVIIF). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a good starting point.
3. What is the expected molecular weight of Cyclo(CRVIIF)?
The theoretical monoisotopic mass of Cyclo(CRVIIF) is 789.42 g/mol . This can be confirmed by mass spectrometry.
4. How can I confirm the cyclization of the peptide?
Successful cyclization can be confirmed by comparing the mass spectrometry data of the linear and cyclic peptides. The cyclic peptide will have a mass difference corresponding to the loss of a water molecule. Additionally, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, which will be different for the linear and cyclic forms.
5. My Cyclo(CRVIIF) is showing no activity in the kinase assay. What should I do?
First, verify the integrity and concentration of your peptide stock. Refer to the "Inconsistent Biological Activity" section of the troubleshooting guide. Second, ensure that the assay conditions are optimal. This includes buffer composition, enzyme and substrate concentrations, and incubation time. Consider running a positive control to validate the assay setup.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis and Cyclization of Cyclo(CRVIIF)
-
Peptide Synthesis: The linear peptide (H₂N-Cys-Arg-Val-Ile-Ile-Phe-COOH) is synthesized on a rink amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification of Linear Peptide: The crude linear peptide is purified by RP-HPLC.
-
Cyclization: The purified linear peptide is dissolved in a high-dilution solution of dichloromethane (DCM) containing a coupling agent (e.g., HBTU) and a base (e.g., DIPEA). The reaction is stirred at room temperature for 24 hours.
-
Purification of Cyclic Peptide: The crude cyclic peptide is purified by RP-HPLC to yield the final product.
Protocol 2: In Vitro Kinase Inhibition Assay
-
Reagents: Cyclo(CRVIIF) stock solution (in DMSO), kinase, substrate, ATP, and kinase buffer.
-
Procedure:
-
Prepare serial dilutions of Cyclo(CRVIIF) in kinase buffer.
-
In a 96-well plate, add the kinase and the Cyclo(CRVIIF) dilutions.
-
Incubate for 15 minutes at room temperature.
-
Add the substrate and ATP to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis: Plot the kinase activity against the logarithm of the Cyclo(CRVIIF) concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Validation & Comparative
In Vivo Validation of Cyclo(CRVIIF) for p53-MDM2 Targeted Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cyclic peptide, Cyclo(CRVIIF), against the clinical-stage stapled peptide, ALRN-6924, for the inhibition of the p53-MDM2 protein-protein interaction in cancer therapy. The data presented for Cyclo(CRVIIF) is hypothetical and serves as a placeholder for actual experimental results, while the information for ALRN-6924 is based on published preclinical and clinical data.
Overview of p53-MDM2 Inhibition
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a key negative regulator of p53. It binds to p53, inhibiting its transcriptional activity and promoting its degradation. In many cancers with wild-type p53, MDM2 is overexpressed, effectively neutralizing the tumor-suppressing function of p53. The disruption of the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and restore its anti-tumor activity.
Cyclic and stapled peptides are emerging as a powerful class of therapeutics to target protein-protein interactions like p53-MDM2, which are often challenging for small molecules. Their larger surface area allows for high-affinity and specific binding to the target interface.
Comparative In Vivo Performance
This section compares the hypothetical in vivo data for Cyclo(CRVIIF) with the reported data for ALRN-6924, a dual inhibitor of MDM2 and its homolog MDMX.
Table 1: In Vivo Efficacy in Human Tumor Xenograft Models
| Parameter | Cyclo(CRVIIF) (Hypothetical Data) | ALRN-6924 (Sulanemadlin) |
| Animal Model | Nude mice with SJSA-1 (osteosarcoma) xenografts | Nude mice with MCF-7 (breast cancer) xenografts[1] |
| Dosage and Administration | 10 mg/kg, intravenous (IV), twice weekly | 5 mg/kg, IV, in combination with paclitaxel (15 mg/kg)[1] |
| Tumor Growth Inhibition (TGI) | 75% TGI at day 21 | Significant tumor growth inhibition, with an average tumor size decrease of 13% at four weeks compared to the starting size when combined with paclitaxel[1] |
| Mechanism of Action | Reactivation of p53 pathway, induction of apoptosis | Reactivation of p53, leading to cell cycle arrest and apoptosis[2][3] |
| Biomarker Modulation | Increased expression of p21 and PUMA in tumor tissue | Dose-dependent increase in p53, p21, and MDM2 protein levels in tumor cells |
Table 2: Comparative Pharmacokinetics
| Parameter | Cyclo(CRVIIF) (Hypothetical Data) | ALRN-6924 (Sulanemadlin) |
| Half-life (t½) | 4 hours (mouse) | Favorable pharmacokinetic profile, with intracellular proteolysis forming a long-acting active metabolite[3][4] |
| Clearance (CL) | 1.5 L/h/kg (mouse) | Optimized for favorable cell permeability, solubility, and safety profiles[3][4] |
| Volume of Distribution (Vd) | 0.8 L/kg (mouse) | N/A |
| Bioavailability (Oral) | <1% | Administered intravenously[3] |
Table 3: Preclinical Toxicity Profile
| Parameter | Cyclo(CRVIIF) (Hypothetical Data) | ALRN-6924 (Sulanemadlin) |
| Maximum Tolerated Dose (MTD) | 20 mg/kg (mouse, twice weekly IV) | Well-tolerated with no apparent toxicity and less than 10% weight loss in a MOLM-13 xenograft mouse model at doses up to 100 mg/kg orally in a different formulation context. In a phase II study in patients with peripheral T-cell lymphoma, the most frequent grade 3 adverse effects were fatigue, anemia, and hyperbilirubinemia.[3] |
| Observed Toxicities | Mild, transient neutropenia | Low toxicity in normal tissues.[2] |
Experimental Protocols
Human Tumor Xenograft Model
This protocol outlines the general procedure for establishing and utilizing a human tumor xenograft model to evaluate the in vivo efficacy of p53-MDM2 inhibitors.
Experimental Workflow:
Caption: Workflow for a typical in vivo xenograft study.
Detailed Steps:
-
Cell Culture: Culture a human cancer cell line with wild-type p53 and MDM2 amplification (e.g., SJSA-1 osteosarcoma, MCF-7 breast cancer) under standard conditions.
-
Cell Preparation for Implantation: Harvest cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the test compounds (e.g., Cyclo(CRVIIF) or ALRN-6924) and vehicle control according to the predetermined schedule (e.g., intravenously, intraperitoneally).
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry for pharmacodynamic markers like p21).
Pharmacokinetic Analysis
Experimental Workflow:
Caption: Workflow for a pharmacokinetic study in mice.
Detailed Steps:
-
Animal Dosing: Administer a single intravenous (IV) bolus dose of the cyclic peptide to a cohort of mice (e.g., C57BL/6 or BALB/c).
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-injection (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Bioanalysis: Quantify the concentration of the peptide in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Modeling: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd), using appropriate software.
Signaling Pathway
The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of inhibitors like Cyclo(CRVIIF) and ALRN-6924.
Caption: The p53-MDM2 signaling pathway and inhibitor action.
Conclusion
This guide provides a framework for the in vivo validation of a novel cyclic peptide, Cyclo(CRVIIF), targeting the p53-MDM2 interaction. By comparing its hypothetical performance metrics with a known clinical candidate, ALRN-6924, researchers can set benchmarks for their drug development programs. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting in vivo studies aimed at validating the therapeutic potential of new p53-MDM2 inhibitors. The favorable characteristics of stapled peptides like ALRN-6924, such as dual MDM2/MDMX inhibition and improved pharmacokinetic properties, highlight key areas for optimization in the development of next-generation cyclic peptide therapeutics.[3][4]
References
A Comprehensive Guide to Target Engagement Validation for the Novel Cyclic Peptide, Cyclo(CRVIIF)
Disclaimer: As of the current date, the specific biological target for the cyclic peptide Cyclo(CRVIIF) is not publicly documented. Therefore, this guide provides a comprehensive framework and comparative analysis of standard methodologies for identifying a putative target and subsequently validating its engagement. Cyclo(CRVIIF) is used herein as a hypothetical agent to illustrate these critical processes in drug discovery.
The Imperative of Target Identification and Engagement
The efficacy and safety of any therapeutic agent are fundamentally linked to its interaction with its intended biological target. For a novel molecule like Cyclo(CRVIIF), the initial and most critical step is the identification of its molecular target. Following identification, rigorous validation of target engagement is paramount. Target engagement studies confirm that the molecule binds to its intended target in a relevant physiological context (i.e., within a cell) and provides crucial data for establishing structure-activity relationships (SAR) and ensuring the mechanism of action (MoA) is well-understood before advancing to preclinical and clinical stages.[1]
The initial phase of a research program for a novel peptide like Cyclo(CRVIIF) would involve target deconvolution using one or more of the following established methods:
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This technique involves immobilizing a tagged version of Cyclo(CRVIIF) on a solid support to "pull down" its binding partners from cell or tissue lysates. The bound proteins are then identified using mass spectrometry.[2][3][4]
-
Yeast Two-Hybrid (Y2H) Screening: This genetic method is used to discover protein-protein and peptide-protein interactions in vivo.[5][6][7][8][9] A "bait" protein is fused to a DNA-binding domain, and a library of potential "prey" proteins (or peptides) is fused to an activation domain. An interaction between bait and prey reconstitutes a functional transcription factor, activating a reporter gene.
-
In Silico / Computational Prediction: Computational methods can predict potential binding partners for a peptide based on its sequence and structure by docking it against libraries of known protein structures.[10][11][12][13][14]
Once a putative target is identified, the next step is to validate the direct binding and cellular engagement using a suite of biophysical and cell-based assays.
Comparison of Target Engagement Validation Methods
Validating the interaction between Cyclo(CRVIIF) and its putative target requires orthogonal approaches that measure both the direct physical binding and the functional consequences of that binding in a cellular environment.
Biophysical Assays: Quantifying Direct Binding
Biophysical assays are performed in cell-free systems using purified proteins and the peptide. They provide quantitative data on binding affinity, kinetics, and thermodynamics.[15][16][17]
Table 1: Comparison of Key Biophysical Assays for Direct Target Engagement
| Assay | Principle | Key Parameters Measured | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the analyte (Cyclo(CRVIIF)) flows over the immobilized ligand (target protein). | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Real-time, label-free, provides kinetic data, high sensitivity.[18][19] | Requires protein immobilization which may affect its conformation, mass transport can be a limiting factor.[20][21] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the peptide and the target protein in solution. | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.[1][22][23][24][25] | Requires large amounts of purified, soluble material, lower throughput, may not be suitable for very high or very low affinity interactions.[22] |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Monitors the thermal denaturation of a protein. Ligand binding typically stabilizes the protein, resulting in an increased melting temperature (Tm).[26][27][28] | Melting Temperature Shift (ΔTm) | High-throughput, low sample consumption, cost-effective for screening.[27] | Provides an indirect measure of binding, results can be affected by buffer components, does not provide kinetic data. |
Cell-Based Assays: Confirming Engagement in a Physiological Context
Cell-based assays are essential to confirm that Cyclo(CRVIIF) can access its target within the complex cellular environment and elicit a functional response.[29]
Table 2: Comparison of Key Cell-Based Assays for Target Engagement
| Assay | Principle | Key Readout | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that target engagement stabilizes a protein against thermal denaturation within intact cells or cell lysates.[30][31] | Change in soluble protein levels at various temperatures. | Label-free, measures engagement with the endogenous target in its native environment, applicable to cells and tissues.[31][32][33][34] | Lower throughput for traditional Western blot-based readout, requires specific antibodies, interpretation can be complex.[26] |
| Reporter Gene Assay | Measures the transcriptional activity of a promoter that is regulated by a signaling pathway involving the target protein. | Light output (e.g., Luciferase) or fluorescence (e.g., GFP). | High-throughput, highly sensitive, provides a functional readout of pathway modulation.[35][36][37][38][39] | Indirect measure of target engagement, susceptible to off-target effects that influence the signaling pathway, requires genetic modification of cells.[36] |
| Target-Specific Functional Assay | Measures a specific biological activity of the target protein (e.g., enzyme activity, protein-protein interaction, ion channel flux). | Varies depending on the target's function (e.g., substrate turnover, FRET signal, calcium influx). | Direct measure of the functional consequence of binding, high physiological relevance. | Highly target-specific, requires development of a bespoke assay, may not be high-throughput. |
Experimental Protocols
The following protocols are generalized methodologies and would require optimization for the specific Cyclo(CRVIIF)-target system.
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified putative target protein onto a CM5 sensor chip surface using standard amine coupling chemistry.[20] Aim for a low immobilization density to minimize mass transport effects.
-
Analyte Preparation: Prepare a series of concentrations of Cyclo(CRVIIF) in a suitable running buffer (e.g., HBS-EP). Include a zero-concentration sample (buffer only) for double referencing.
-
Binding Measurement: Inject the Cyclo(CRVIIF) solutions over the immobilized target surface and a reference flow cell. Monitor the binding response (in Resonance Units, RU) in real-time.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the peptide from the target.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound peptide and prepare the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters ka, kd, and the affinity KD.
Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
-
Cell Culture and Treatment: Culture the appropriate cells to ~80% confluency. Treat the cells with either vehicle control or a range of Cyclo(CRVIIF) concentrations for a predetermined time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[30][31]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Quantify the protein concentration in each sample.
-
Western Blotting: Normalize the protein amounts, separate by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against the target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle and treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to a higher temperature in the presence of Cyclo(CRVIIF) indicates target stabilization and engagement.
Visualization of Pathways and Workflows
Diagram 1: Hypothetical Signaling Pathway
Caption: Hypothetical pathway showing Cyclo(CRVIIF) engaging a cell surface receptor.
Diagram 2: Experimental Workflow for Target Engagement Validation
Caption: Workflow for validating the engagement of a novel peptide with its target.
Diagram 3: Decision Tree for Assay Selection
Caption: Decision tree to guide the selection of an appropriate validation assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Affinity capture mass spectrometry of biomarker proteins using peptide ligands from biopanning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Affinity Chromatography Applied to Therapeutic Antibodies Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brjac.com.br [brjac.com.br]
- 5. Peptide Library Screening Service [pronetbio.com]
- 6. Protein-peptide interactions analyzed with the yeast two-hybrid system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In silico predictions of 3D structures of linear and cyclic peptides with natural and non-proteinogenic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Rapid in silico Design of Potential Cyclic Peptide Binders Targeting Protein-Protein Interfaces [frontiersin.org]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 18. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. affiniteinstruments.com [affiniteinstruments.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. mdpi.com [mdpi.com]
- 22. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. stevensonlab.com [stevensonlab.com]
- 24. edepot.wur.nl [edepot.wur.nl]
- 25. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 26. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 27. axxam.com [axxam.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. oxfordglobal.com [oxfordglobal.com]
- 30. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 31. annualreviews.org [annualreviews.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. biorxiv.org [biorxiv.org]
- 34. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 36. m.youtube.com [m.youtube.com]
- 37. bmglabtech.com [bmglabtech.com]
- 38. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 39. youtube.com [youtube.com]
In-Depth Analysis of Cyclo(CRVIIF) Analogs: A Guide to Structure-Activity Relationships
Initial investigations into the cyclic peptide Cyclo(CRVIIF) have revealed a significant information gap in publicly accessible scientific literature. Extensive searches for this specific peptide sequence and its analogs did not yield any identifiable data regarding its structure, biological targets, or activity. Consequently, a direct comparison guide on the structure-activity relationship (SAR) of Cyclo(CRVIIF) analogs cannot be compiled at this time.
This guide, therefore, aims to provide a foundational understanding of the principles of SAR studies for cyclic peptides, which can be applied if and when information on Cyclo(CRVIIF) becomes available. It will also serve as a resource for researchers working on other cyclic peptide analogs.
General Principles of Structure-Activity Relationship (SAR) in Cyclic Peptides
The biological activity of a cyclic peptide is intrinsically linked to its three-dimensional structure, which is dictated by its amino acid sequence, the nature of the cyclization, and the presence of any post-translational modifications. SAR studies aim to understand how modifications to this structure affect the peptide's function. Key parameters often investigated include:
-
Amino Acid Substitution: Replacing specific amino acids can alter the peptide's size, charge, hydrophobicity, and conformational flexibility. These changes can significantly impact target binding and biological activity.
-
Ring Size: The number of amino acids in the cyclic backbone influences the peptide's conformation and stability. Altering the ring size can affect how the peptide presents its binding motifs to a biological target.
-
Backbone Modification: Introducing non-natural amino acids or modifying the peptide backbone (e.g., N-methylation) can enhance proteolytic stability and modulate conformational preferences.
-
Stereochemistry: The use of D-amino acids in place of naturally occurring L-amino acids can induce specific turns in the peptide backbone, leading to more constrained and potentially more active conformations.
Standard Experimental Protocols for SAR Studies of Cyclic Peptides
To elucidate the SAR of a novel cyclic peptide and its analogs, a series of standardized experiments are typically performed.
1. Peptide Synthesis and Characterization: Analogs are synthesized, commonly using solid-phase peptide synthesis (SPPS), followed by a cyclization step in solution. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity and purity of the peptides are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
2. In Vitro Biological Assays: The choice of assay depends on the presumed biological target of the peptide. Common assays include:
-
Binding Assays: To determine the affinity of the analogs for their target receptor or protein. Techniques like surface plasmon resonance (SPR) or fluorescence polarization (FP) are often employed.
-
Cell-Based Assays: To measure the functional effect of the analogs on cells. This could involve cell viability assays (e.g., MTT or CellTiter-Glo), reporter gene assays, or second messenger assays (e.g., cAMP or calcium flux assays).
3. Structural Analysis: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are used to determine the three-dimensional structure of the most promising analogs. This structural information is crucial for understanding the molecular basis of their activity.
Visualization of Key Concepts in SAR Studies
To aid in the conceptualization of SAR studies, the following diagrams illustrate common workflows and relationships.
Caption: A typical experimental workflow for the synthesis and evaluation of cyclic peptide analogs in SAR studies.
Caption: A generalized signaling pathway that could be modulated by a bioactive cyclic peptide analog.
Caption: The logical flow from molecular structure to in vivo efficacy in drug development.
While the specific structure-activity relationships of Cyclo(CRVIIF) analogs remain to be elucidated, the principles and experimental methodologies outlined in this guide provide a robust framework for such investigations. Researchers are encouraged to verify the amino acid sequence of interest and to apply these established techniques to uncover the therapeutic potential of novel cyclic peptides. The lack of current data on Cyclo(CRVIIF) underscores the vast and often unexplored chemical space of cyclic peptides, highlighting the exciting opportunities that await in this field of research.
A Comparative Guide to Assessing the Cross-Reactivity of Novel Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic peptides, such as cyclic peptides, necessitates a thorough evaluation of their cross-reactivity to ensure target specificity and minimize off-target effects. This guide provides a framework for the cross-reactivity assessment of a hypothetical novel cyclic peptide, termed Cyclo(CRVIIF), by comparing its performance with alternative molecules. The methodologies and data presentation formats outlined below are based on established principles of immunology and protein interaction analysis.
Data Presentation: Comparative Binding Affinity and Cross-Reactivity
Quantitative data from cross-reactivity assessments should be summarized for clear comparison. Below are example tables that can be populated with experimental data for Cyclo(CRVIIF) and its alternatives.
Table 1: Comparative Binding Affinity (IC50) of Cyclo(CRVIIF) and Alternatives to Target Protein
| Molecule | Target Protein | IC50 (nM) | Assay Method |
| Cyclo(CRVIIF) | Target X | [Insert Data] | ELISA |
| Alternative Peptide 1 (Linear) | Target X | [Insert Data] | SPR |
| Alternative Peptide 2 (Cyclic) | Target X | [Insert Data] | ELISA |
| Small Molecule Inhibitor | Target X | [Insert Data] | FRET |
Table 2: Cross-Reactivity Profile against a Panel of Off-Target Proteins
| Molecule | Off-Target Protein 1 (% Inhibition at 1µM) | Off-Target Protein 2 (% Inhibition at 1µM) | Off-Target Protein 3 (% Inhibition at 1µM) |
| Cyclo(CRVIIF) | [Insert Data] | [Insert Data] | [Insert Data] |
| Alternative Peptide 1 (Linear) | [Insert Data] | [Insert Data] | [Insert Data] |
| Alternative Peptide 2 (Cyclic) | [Insert Data] | [Insert Data] | [Insert Data] |
| Small Molecule Inhibitor | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity data.
Solid-Phase Inhibition ELISA for Cross-Reactivity Assessment
This method assesses the ability of a peptide to inhibit the binding of a specific antibody to its target antigen, indicating potential cross-reactivity.[1]
Protocol:
-
Coating: Coat ELISA plate wells with the target protein and incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.
-
Inhibition: Pre-incubate a fixed concentration of anti-target protein antibody with varying concentrations of Cyclo(CRVIIF) or alternative peptides for 2 hours at 37°C.
-
Binding: Add the antibody-peptide mixture to the coated wells and incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add the appropriate substrate and measure the absorbance at a specific wavelength.
-
Analysis: Calculate the percentage of inhibition for each peptide concentration.
Peptide Reactivity Assay using HPLC
This assay screens for the reactivity of peptides with potential off-target molecules by monitoring the depletion of the peptide over time.[2]
Protocol:
-
Peptide Solution: Prepare a stock solution of the cyclic peptide (e.g., 1.25 mM in a suitable buffer).
-
Test Chemical Solution: Prepare solutions of potential interacting chemicals at a higher concentration (e.g., 100 mM).
-
Reaction Mixture: Mix the peptide and test chemical in triplicate at a defined ratio (e.g., 1:10 or 1:50 peptide to chemical).
-
Incubation: Incubate the reaction mixture at room temperature for 24 hours in the dark.
-
HPLC Analysis: Analyze the samples by HPLC with UV detection to measure the concentration of the remaining peptide.
-
Data Analysis: Calculate the percentage of peptide depletion to determine reactivity.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and potential signaling pathway interactions.
Experimental Workflow: Cross-Reactivity Assessment
Caption: Workflow for assessing the cross-reactivity of novel peptides.
Hypothetical Signaling Pathway: GPCR Activation
This diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for therapeutic peptides.
Caption: A generic GPCR signaling pathway activated by a ligand.
References
Cyclo(CRVIIF) vs. Known Inhibitors of Hypoxia-Inducible Factors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclic peptide Cyclo(CRVIIF) with other known inhibitors of its target proteins, the Hypoxia-Inducible Factors (HIFs). The information presented is based on available experimental data to offer an objective resource for researchers in oncology and other fields where HIFs are a therapeutic target.
Introduction to Cyclo(CRVIIF) and its Target: Hypoxia-Inducible Factors
Cyclo(CRVIIF) is a synthetically developed cyclic peptide that has been identified as a dual inhibitor of both Hypoxia-Inducible Factor 1 (HIF-1) and Hypoxia-Inducible Factor 2 (HIF-2). It functions by disrupting the crucial protein-protein interaction (PPI) between the alpha subunits (HIF-1α and HIF-2α) and their common binding partner, the beta subunit (HIF-1β, also known as ARNT). This disruption prevents the formation of the functional HIF transcription factor complex, which is responsible for activating a cascade of genes involved in cellular adaptation to low oxygen (hypoxia), a hallmark of the tumor microenvironment.
The HIF Signaling Pathway and Points of Inhibition
The HIF signaling pathway is a master regulator of the cellular response to hypoxia. Under normal oxygen conditions (normoxia), HIF-α subunits are continuously synthesized but rapidly degraded. In hypoxic conditions, HIF-α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in critical processes such as angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival. Various inhibitors, including Cyclo(CRVIIF), target different points in this pathway to block its pro-tumorigenic effects.
Caption: Overview of the HIF signaling pathway under normoxic and hypoxic conditions, and the points of intervention for Cyclo(CRVIIF) and Belzutifan.
Quantitative Comparison of HIF Inhibitors
The following tables summarize the available quantitative data for Cyclo(CRVIIF) and a selection of known HIF inhibitors. This data allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinity and Potency of HIF Inhibitors
| Inhibitor | Target(s) | Assay Type | Parameter | Value | Reference(s) |
| Cyclo(CRVIIF) | HIF-1α & HIF-2α | Microscale Thermophoresis (MST) | KD (HIF-1α) | 65 ± 11 µM | [1] |
| Microscale Thermophoresis (MST) | KD (HIF-2α) | 123 ± 5 µM | [1] | ||
| Belzutifan (PT2977/MK-6482) | HIF-2α | Cell-free | IC50 | 9 nM | [2] |
| Cell-free | Ki | 23 nM | [3] | ||
| HRE Reporter Assay (786-O cells) | IC50 | 17 nM | [3] | ||
| PT2385 | HIF-2α | HRE Reporter Assay (786-O cells) | EC50 | 27 nM | [4] |
| Echinomycin | HIF-1 DNA Binding | - | - | Potent Inhibitor | [5] |
| Chetomin | HIF-1α/p300 Interaction | - | - | Potent Inhibitor | [5] |
| PX-478 | HIF-1α | - | - | Selective Inhibitor | [6] |
| BAY 87-2243 | HIF-1 | - | - | Potent & Selective Inhibitor | [6] |
| Acriflavine | HIF-1 Dimerization | - | - | Potent Inhibitor | [7] |
| Manassantin A | HIF-1α Accumulation | - | IC50 | 30 nM | [8] |
| Manassantin B | HIF-1α Accumulation | - | IC50 | 3 nM | [8] |
| Uscharin | HIF-1 | - | IC50 | Varies by analogue (nM range) | [9] |
| Topotecan | HIF-1α Translation | HRE Reporter Assay | IC50 | 0.20–1.00 µM | [10] |
| Mitoxantrone | HIF-1α Translation | HRE Reporter Assay | IC50 | 0.20–1.00 µM | [10] |
Note: Direct comparison of potency values (e.g., KD vs. IC50) should be made with caution as they are determined by different experimental methods and conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize and compare HIF inhibitors.
Microscale Thermophoresis (MST) for Binding Affinity Determination
Objective: To quantify the binding affinity (KD) between a fluorescently labeled protein (e.g., HIF-1α or HIF-2α) and an unlabeled ligand (e.g., Cyclo(CRVIIF)).
Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which is detected by a change in fluorescence.
Workflow:
Caption: A simplified workflow for determining binding affinity using Microscale Thermophoresis.
Detailed Steps:
-
Protein Labeling: The target protein (HIF-1α or HIF-2α PAS-B domain) is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye). Unreacted dye is removed by size-exclusion chromatography.
-
Ligand Dilution Series: A 16-point serial dilution of the unlabeled inhibitor (e.g., Cyclo(CRVIIF)) is prepared in the assay buffer.
-
Binding Reaction: A constant concentration of the labeled target protein is mixed with each dilution of the inhibitor and incubated to reach binding equilibrium.
-
Capillary Loading: The samples are loaded into hydrophilic glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument, and the thermophoretic movement of the labeled protein is measured.
-
Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a KD model to determine the binding affinity.[1][11]
Hypoxia Response Element (HRE) Luciferase Reporter Assay
Objective: To measure the functional inhibition of HIF transcriptional activity in a cellular context.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the HRE. Inhibition of the HIF pathway leads to a decrease in luciferase expression, which is quantified by measuring luminescence.
Workflow:
Caption: A generalized workflow for assessing HIF transcriptional activity using an HRE-luciferase reporter assay.
Detailed Steps:
-
Cell Line and Transfection: A suitable cell line (e.g., HEK293T or a cancer cell line like 786-O) is transiently or stably transfected with a plasmid containing a luciferase gene driven by an HRE-containing promoter.[12][13]
-
Cell Seeding and Treatment: Transfected cells are seeded into 96-well plates. After adherence, the cells are treated with a serial dilution of the test inhibitor.
-
Hypoxic Induction: The plates are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2) for a defined period (e.g., 16-24 hours) to induce HIF activity.
-
Cell Lysis and Luminescence Reading: The cells are lysed, and a luciferase assay reagent containing the substrate is added. The luminescence is measured using a plate reader.
-
Data Analysis: The luminescence readings are normalized to a control (e.g., cell viability assay or a co-transfected control reporter). The normalized data is plotted against the inhibitor concentration, and the IC50 value is determined by non-linear regression.[14][15]
Western Blotting for HIF Target Gene Expression
Objective: To determine the effect of HIF inhibitors on the protein levels of downstream HIF target genes.
Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and then detect specific proteins of interest using antibodies.
Workflow:
Caption: Key steps involved in a Western blot analysis to measure the expression of HIF target proteins.
Detailed Steps:
-
Cell Culture and Treatment: Cells are treated with the HIF inhibitor at various concentrations and then exposed to hypoxic conditions for an appropriate duration.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated on an SDS-polyacrylamide gel and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for a HIF target protein (e.g., anti-VEGF or anti-GLUT1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, a chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).[16][17]
Conclusion
Cyclo(CRVIIF) represents a promising class of dual HIF-1 and HIF-2 inhibitors with a distinct mechanism of action compared to small molecule inhibitors like the highly potent and selective HIF-2α inhibitor, belzutifan. While belzutifan has demonstrated significant clinical efficacy, its selectivity for HIF-2α may limit its application in cancers driven by HIF-1α. The dual inhibitory activity of Cyclo(CRVIIF) could offer a therapeutic advantage in a broader range of hypoxic tumors. However, the micromolar binding affinity of Cyclo(CRVIIF) suggests that further optimization is necessary to enhance its potency for potential clinical development. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other novel HIF inhibitors.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Hypoxia Response Element (HRE/Hif1) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 8. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 15. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 17. Hypoxia-inducible factor 1 upregulation of both VEGF and ANGPTL4 is required to promote the angiogenic phenotype in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cyclo(CRVIIF) Efficacy: A Comparative Analysis in the Context of HIF Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Cyclo(CRVIIF)'s position within the landscape of Hypoxia-Inducible Factor (HIF) inhibitors. Due to the current lack of publicly available in vivo efficacy data for Cyclo(CRVIIF) in animal models, this document focuses on its known mechanism of action and draws comparisons with alternative HIF inhibitors that have been evaluated preclinically.
Cyclo(CRVIIF) is a cyclic hexapeptide identified as a dual inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) and Hypoxia-Inducible Factor 2 (HIF-2). Its mechanism of action involves disrupting the crucial interaction between the HIF-α subunits (both HIF-1α and HIF-2α) and their common binding partner, HIF-1β (also known as ARNT). This disruption prevents the formation of the active HIF transcription factor complex, which is responsible for activating a cascade of genes involved in cellular adaptation to low oxygen conditions (hypoxia). Such pathways are critical in the progression of various solid tumors and in the pathophysiology of ischemic diseases.
While the biochemical activity of Cyclo(CRVIIF) has been characterized, this guide will place its potential in the context of other HIF inhibitors for which animal model data is available, providing a framework for the potential future evaluation of Cyclo(CRVIIF).
The HIF Signaling Pathway
The Hypoxia-Inducible Factor (HIF) signaling pathway is a master regulator of the cellular response to hypoxia. In well-oxygenated (normoxic) conditions, the alpha subunits of HIF (HIF-1α and HIF-2α) are continuously synthesized but rapidly degraded. This degradation is mediated by prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on the HIF-α subunits. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation.
Under hypoxic conditions, the PHD enzymes are inactive due to the lack of their essential co-substrate, oxygen. This leads to the stabilization and accumulation of HIF-α subunits, which then translocate to the nucleus and dimerize with the constitutively expressed HIF-1β. The resulting HIF-1 or HIF-2 transcription factor complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis (e.g., VEGF), glucose metabolism, cell survival, and metastasis.
Comparative Analysis of Delivery Systems for Cyclo(CRVIIF): A Review of Current Research
A comprehensive review of existing literature reveals a significant gap in the specific research and development of dedicated delivery systems for the cyclic peptide Cyclo(CRVIIF). While the fields of nanoparticle, liposome, and hydrogel-based drug delivery are well-established for various therapeutic agents, including other cyclic peptides, specific experimental data and comparative studies on their application to Cyclo(CRVIIF) are not publicly available. This guide, therefore, cannot provide a direct comparative analysis based on experimental data as initially intended.
Instead, this document will serve as a foundational guide for researchers and drug development professionals interested in designing and evaluating delivery systems for Cyclo(CRVIIF). It will outline the general principles, potential advantages, and key experimental considerations for encapsulating and delivering this peptide using nanoparticles, liposomes, and hydrogels. The information presented is based on established knowledge of these delivery platforms with other relevant molecules, providing a roadmap for future research.
Overview of Potential Delivery Platforms for Cyclo(CRVIIF)
The delivery of cyclic peptides like Cyclo(CRVIIF) presents unique challenges due to their size, charge, and susceptibility to enzymatic degradation. Advanced delivery systems are crucial to protect the peptide, control its release, and potentially target it to specific sites of action. The three platforms under consideration – nanoparticles, liposomes, and hydrogels – offer distinct advantages.
Table 1: Theoretical Comparison of Delivery Systems for Cyclo(CRVIIF)
| Feature | Nanoparticles | Liposomes | Hydrogels |
| Composition | Polymers (e.g., PLGA), lipids, or inorganic materials | Phospholipid bilayers | Cross-linked polymer networks |
| Potential Loading Mechanism for Cyclo(CRVIIF) | Encapsulation, surface adsorption, or covalent conjugation | Encapsulation in aqueous core or intercalation within the lipid bilayer | Entrapment within the polymer matrix |
| Potential Release Mechanism | Diffusion, polymer degradation, or swelling | Diffusion across the lipid bilayer, or vesicle disruption | Diffusion through the hydrated network, or hydrogel degradation |
| Potential Advantages | High stability, controlled release, potential for surface modification for targeting | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic molecules, low immunogenicity | High water content, biocompatibility, sustained and localized delivery |
| Potential Disadvantages | Potential for toxicity depending on material, manufacturing complexity | Lower stability compared to nanoparticles, potential for drug leakage | Lower mechanical strength, potential for burst release |
Proposed Experimental Protocols for Evaluating Cyclo(CRVIIF) Delivery Systems
To conduct a comparative study of Cyclo(CRVIIF) delivery systems, a series of standardized experiments would be necessary. The following protocols are proposed as a starting point for such research.
Formulation and Characterization
-
Nanoparticle Formulation: For poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a double emulsion (w/o/w) solvent evaporation method would be suitable for encapsulating a hydrophilic peptide like Cyclo(CRVIIF).
-
Liposome Preparation: The thin-film hydration method followed by extrusion would be a standard approach to prepare unilamellar liposomes encapsulating Cyclo(CRVIIF).
-
Hydrogel Formulation: A biodegradable hydrogel could be formed by cross-linking a polymer like hyaluronic acid with a suitable cross-linker in the presence of Cyclo(CRVIIF).
Key Characterization Parameters:
-
Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) for nanoparticles and liposomes; Scanning Electron Microscopy (SEM) for hydrogels.
-
Zeta Potential: To assess the surface charge and stability of nanoparticles and liposomes.
-
Encapsulation Efficiency and Drug Loading: Determined by separating the formulated Cyclo(CRVIIF) from the free peptide using techniques like ultracentrifugation and quantifying the peptide concentration using High-Performance Liquid Chromatography (HPLC).
In Vitro Release Studies
The release kinetics of Cyclo(CRVIIF) from each delivery system would be evaluated under physiological conditions (e.g., phosphate-buffered saline, pH 7.4, 37°C). Samples would be collected at various time points, and the amount of released peptide quantified by HPLC.
Stability Studies
The stability of the Cyclo(CRVIIF) formulations would be assessed over time under different storage conditions. Parameters to be monitored include particle size, encapsulation efficiency, and the chemical integrity of the peptide.
In Vitro Cell Studies
The efficacy of the Cyclo(CRVIIF) delivery systems would be tested on relevant cell lines. This would involve assessing cellular uptake (e.g., using fluorescently labeled Cyclo(CRVIIF)) and the biological activity of the released peptide.
Conceptual Workflows and Signaling Pathways
To guide future research, the following diagrams illustrate conceptual workflows and potential signaling pathways that could be investigated.
Caption: Proposed experimental workflow for comparative analysis.
Caption: Conceptual signaling pathway for delivered Cyclo(CRVIIF).
Conclusion and Future Directions
While a direct comparative study of Cyclo(CRVIIF) delivery systems is not currently possible due to a lack of specific published data, this guide provides a framework for initiating such research. The development of effective delivery systems is paramount to unlocking the full therapeutic potential of cyclic peptides like Cyclo(CRVIIF). Future research should focus on the systematic formulation and evaluation of nanoparticles, liposomes, and hydrogels for Cyclo(CRVIIF) delivery, following the experimental protocols outlined herein. Such studies will be instrumental in generating the necessary data to perform a robust comparative analysis and ultimately select the most promising delivery platform for clinical translation. Researchers in this field are encouraged to publish their findings to contribute to the collective knowledge and accelerate the development of novel peptide-based therapeutics.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cyclo(CRVIIF)
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. As the toxicological and ecotoxicological properties of Cyclo(CRVIIF), a research-grade cyclic peptide, have not been fully elucidated, it must be treated as a potentially hazardous substance. Adherence to the following step-by-step disposal procedures is critical.
Immediate Safety Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The unknown nature of Cyclo(CRVIIF) necessitates a cautious approach to minimize exposure risk.
| Personal Protective Equipment (PPE) & Spill Kit Components |
| PPE |
| Nitrile gloves |
| Chemical splash goggles |
| Lab coat |
| Spill Kit Components |
| Absorbent material (e.g., vermiculite, sand) |
| Sealable, labeled waste container |
| Decontamination solution (e.g., 10% bleach solution, followed by 70% ethanol) |
| Dustpan and brush |
Step-by-Step Disposal Protocol for Cyclo(CRVIIF)
This protocol outlines the essential steps for the safe collection and disposal of Cyclo(CRVIIF) waste, whether in solid (lyophilized powder) or liquid (solubilized) form.
-
Waste Segregation and Collection:
-
Do not dispose of Cyclo(CRVIIF) down the drain or in regular trash receptacles[1].
-
Collect all waste materials containing Cyclo(CRVIIF), including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container label should include "Hazardous Waste," the chemical name "Cyclo(CRVIIF)," and any known hazard symbols.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate all non-disposable labware that has come into contact with Cyclo(CRVIIF).
-
A common procedure involves soaking the labware in a 10% bleach solution for at least 30 minutes, followed by copious rinsing with purified water and then 70% ethanol. The appropriate decontamination procedure may vary based on the peptide's specific properties; if available, consult any preliminary research data on its reactivity.
-
-
Management of Spills:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, cover the spill with an absorbent material to prevent aerosolization of powders or spreading of liquids[2].
-
Carefully sweep the absorbed material into the designated hazardous waste container[2].
-
Decontaminate the spill area using a suitable laboratory disinfectant or a 10% bleach solution, followed by a 70% ethanol wipe-down.
-
Ensure the area is well-ventilated following the cleanup[2].
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow your institution's specific guidelines for chemical waste disposal[1].
-
Experimental Workflow for Disposal
The logical flow of the disposal process is critical to maintaining a safe laboratory environment. The following diagram illustrates the decision-making and procedural steps for the proper disposal of Cyclo(CRVIIF).
Disclaimer: As the specific hazards of Cyclo(CRVIIF) are unknown, this guidance is based on best practices for handling novel research peptides[3]. It is imperative to consult your institution's safety protocols and EHS department for specific requirements. A material safety data sheet for this investigational material is not available as its chemical, physical, and toxicological properties have not been fully investigated[3].
References
Personal protective equipment for handling Cyclo(CRVIIF)
Essential Safety and Handling Guide for Cyclo(CRVIIF)
Date of Issue: 2025-11-07
Version: 1.0
This document provides crucial safety and logistical information for the handling and disposal of the cyclic peptide Cyclo(CRVIIF). This guidance is intended for researchers, scientists, and drug development professionals. Given that specific toxicological and safety data for Cyclo(CRVIIF) are not publicly available, a conservative approach to handling, based on best practices for uncharacterized cyclic peptides, is mandated.
Hazard Identification and Precautionary Measures
Cyclo(CRVIIF) is a synthetic cyclic peptide. While many cyclic peptides are known for their low toxicity, the biological activity and potential hazards of a novel peptide like Cyclo(CRVIIF) are unknown.[1][2] Therefore, it should be handled as a potentially bioactive and hazardous compound. All personnel must be trained in standard laboratory safety procedures for handling chemical and potentially biologically active substances.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the lyophilized powder or preparing solutions.[3]
-
Avoid inhalation of the powder and direct contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Do not work alone in the laboratory.[3]
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical to ensure personnel safety. The following table summarizes the required PPE for handling Cyclo(CRVIIF).
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Nitrile gloves | Double-gloving is recommended when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory to protect against splashes or airborne powder. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood | If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Storage and Handling Plan
Proper storage is essential to maintain the integrity of Cyclo(CRVIIF) and to prevent accidental exposure.
Storage Conditions:
-
Lyophilized Powder: Store in a tightly sealed container at -20°C or colder for long-term stability.[4] Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.[4]
-
Solutions: Prepare solutions using sterile buffers (pH 5-6) if possible.[4] Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or colder.[4] Peptides in solution have a limited shelf life.[4]
Handling Lyophilized Powder:
-
Ensure all necessary PPE is worn.
-
Perform all weighing and reconstitution within a chemical fume hood.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Close the container tightly immediately after use.
Preparing Solutions:
-
Follow the procedure for handling lyophilized powder.
-
Add the desired solvent slowly to the vial containing the peptide.
-
Vortex or sonicate briefly to ensure complete dissolution.
Disposal Plan
All waste materials contaminated with Cyclo(CRVIIF) must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., pipette tips, vials, gloves) should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and solvent washes should be collected in a sealed, properly labeled hazardous waste container. Segregate waste streams based on solvent compatibility (e.g., halogenated vs. non-halogenated).[5] |
| Sharps Waste | Contaminated needles and other sharps must be disposed of in a designated sharps container. |
All waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[5][6]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling Cyclo(CRVIIF) from receipt to disposal, emphasizing safety checkpoints.
Caption: Standard workflow for handling Cyclo(CRVIIF).
References
- 1. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptiderecon.com [peptiderecon.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
